4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
Description
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Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
InChI Key |
RUBWUWXHSGTFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride: A Multi-Technique, Mechanistic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Ambiguity in structure can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant regulatory hurdles. This guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a substituted aromatic building block. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic, multi-technique approach creates a self-validating system for unambiguous structure confirmation. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for small molecule characterization.
Foundational Hypothesis: From Nomenclature to a Proposed Structure
The starting point for any structure elucidation is a hypothesis derived from the compound's nomenclature. The name "this compound" implies a specific arrangement of functional groups on a benzene ring.
-
Parent Moiety: Benzoic acid, which dictates a benzene ring substituted with a carboxylic acid group (-COOH).
-
Substituents:
-
An aminomethyl group (-CH₂NH₂) at the 4-position relative to the carboxylic acid.
-
A chloro group (-Cl) at the 3-position.
-
-
Salt Form: "Hydrochloride" indicates that the most basic site, the amino group, is protonated to form an ammonium chloride salt (-CH₂NH₃⁺ Cl⁻).
This leads to the proposed structure:
Molecular Formula: C₈H₉Cl₂NO₂ Molecular Weight: 222.07 g/mol [1]
The core objective of the following analytical workflow is to rigorously test and confirm every aspect of this hypothesized structure: the elemental composition, the identity and connectivity of all functional groups, and the precise substitution pattern on the aromatic ring.
The Elucidation Workflow: A Synergistic Analytical Strategy
No single analytical technique can provide absolute structural proof.[2] True confidence is achieved by integrating orthogonal datasets, where each result corroborates and refines the others. Our strategy employs a logical progression from foundational mass and functional group analysis to the intricate mapping of the atomic framework.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Mass and Elemental Formula
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and elemental composition.[3] For a molecule containing chlorine, high-resolution mass spectrometry (HRMS) is not merely beneficial—it is essential. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides a powerful validation point that low-resolution MS would miss.
Trustworthiness: The experiment is self-validating if the measured mass is within a tight tolerance (typically < 5 ppm) of the calculated mass and the isotopic pattern precisely matches the theoretical distribution for a molecule containing two chlorine atoms (one from the structure, one from the hydrochloride counter-ion).
Expected Data
Using Electrospray Ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Expected Observation | Rationale |
| Molecular Formula | C₈H₉ClNO₂ | C₈H₉ClNO₂ | Based on the proposed structure of the free base. |
| Exact Mass [M+H]⁺ | 186.0316 | m/z ~186.0316 | Corresponds to the protonated free base. |
| Isotopic Pattern | ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ | A peak at ~m/z 186 and a peak at ~m/z 188 with ~32% the intensity. | Confirms the presence of one chlorine atom in the molecule's covalent structure.[4] |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the m/z 186 peak helps to piece together the structure by observing characteristic losses.
-
Loss of H₂O (18.01 Da): From the carboxylic acid group.
-
Loss of COOH (45.00 Da): Cleavage of the carboxylic acid group.
-
Base Peak at m/z 105: A common fragmentation for benzoic acids is the loss of the hydroxyl group, forming a stable acylium ion.[5]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity before MS analysis.
-
MS Acquisition (ESI+):
-
Acquire full scan data from m/z 50-500 in high-resolution mode (>60,000 resolution).
-
Perform data-dependent MS/MS on the most intense ions, particularly the suspected molecular ion at m/z 186.03.
-
Infrared Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[6] Its power lies in identifying the characteristic vibrational frequencies of bonds, providing direct evidence for the hypothesized moieties. For this molecule, we are looking for the overlapping signatures of a carboxylic acid and a primary ammonium salt.
Trustworthiness: The presence of all predicted absorption bands provides strong, corroborating evidence for the functional groups identified in the structural hypothesis.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation Value |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid Dimer | Strong evidence for -COOH.[7] |
| 2800-3100 (broad, superimposed) | N-H stretch | Primary Ammonium (-NH₃⁺) | Confirms the protonated amine salt.[6] |
| ~1700-1725 | C=O stretch | Carboxylic Acid | Definitive for the carbonyl of the acid.[8] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~700-800 | C-Cl stretch | Aryl Halide | Evidence for the chlorine substituent. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans over the range 4000-400 cm⁻¹.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2] While MS confirms the formula and IR confirms functional groups, NMR maps the complete carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[9]
Trustworthiness: A complete and self-consistent assignment of all proton and carbon signals, supported by correlations from 2D NMR experiments, provides an exceptionally high level of confidence in the proposed structure. The choice of solvent is critical; DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the -COOH and -NH₃⁺ groups.[8]
Expected Data: 1D NMR (¹H and ¹³C)
| ¹H NMR Data | ¹³C NMR Data | ||
| Shift (δ, ppm) | Assignment | Shift (δ, ppm) | Assignment |
| ~13.0 (br s, 1H) | -COOH | ~167 | C=O |
| ~8.5 (br s, 3H) | -CH₂NH₃ ⁺ | ~140-150 | Aromatic C-N, C-Cl, C-COOH |
| ~7.9 (d, 1H) | Aromatic H | ~125-135 | Aromatic C-H |
| ~7.8 (dd, 1H) | Aromatic H | ~42 | -C H₂NH₃⁺ |
| ~7.6 (d, 1H) | Aromatic H | ||
| ~4.1 (s, 2H) | -C H₂NH₃⁺ |
Note: Chemical shifts are predictive and can vary. The key information lies in the multiplicity, integration, and relative positions.
Expected Data: 2D NMR Correlations
2D NMR is essential to connect the puzzle pieces from 1D spectra.
-
COSY (COrrelation SpectroscopY): Identifies ¹H-¹H coupling networks. We expect to see correlations between the adjacent aromatic protons, confirming their connectivity on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This will definitively link the proton signals at ~7.9-7.6 ppm to the aromatic CH carbons and the proton signal at ~4.1 ppm to the methylene carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between ¹H and ¹³C. This is the ultimate tool for establishing the overall molecular framework.
Sources
- 1. 4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride 95% | CAS: 1208507-67-8 | AChemBlock [achemblock.com]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Monograph: 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
The following technical guide provides an in-depth analysis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride , a critical building block in medicinal chemistry.
CAS Registry Number: 549531-01-3 (HCl Salt) | Content Type: Technical Reference[1]
Executive Summary
This compound is a bifunctional aromatic scaffold characterized by a rigid benzene core substituted with a carboxylic acid, a primary benzylic amine, and a chlorine atom at the ortho position to the aminomethyl group.
In drug discovery, this compound serves as a pharmacophore equivalent to lysine or arginine , often utilized to target the S1 specificity pocket of serine proteases (e.g., Thrombin, Factor Xa) or as a rigid linker in fragment-based drug design (FBDD). The 3-chloro substituent provides critical steric bulk and lipophilicity modulation (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| Product Name | This compound |
| CAS Number (HCl Salt) | 549531-01-3 |
| CAS Number (Free Acid) | 165530-43-8 |
| Molecular Formula | C₈H₈ClNO₂[1][2] · HCl |
| Molecular Weight | 222.07 g/mol (Salt) / 185.61 g/mol (Free Acid) |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |
| pKa (Predicted) | Carboxyl: ~3.8 |
Synthesis & Manufacturing Methodologies
The synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid HCl typically avoids direct amination of the benzyl halide due to the risk of polyalkylation (forming secondary/tertiary amines). The Delépine Reaction or the Gabriel Synthesis are the preferred industrial routes to ensure high selectivity for the primary amine.
Validated Synthetic Route: The Delépine Pathway
This protocol utilizes 3-chloro-4-methylbenzoic acid as the starting material. The chlorine atom is pre-installed, avoiding regioselectivity issues later.
Step 1: Radical Bromination
-
Reagents: 3-Chloro-4-methylbenzoic acid (or methyl ester), N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst).
-
Solvent: CCl₄ or Trifluorotoluene (greener alternative).
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Mechanism: Radical substitution at the benzylic position. The ortho-chloro group exerts a steric effect but does not prevent bromination.
-
Product: 4-(Bromomethyl)-3-chlorobenzoic acid.
Step 2: Formation of Hexaminium Salt (Delépine)
-
Reagents: Hexamethylenetetramine (HMTA/Urotropin).
-
Solvent: Chloroform or Ethanol.
-
Conditions: Stir at RT or mild reflux. The quaternary salt precipitates out, preventing over-alkylation.
-
Filtration: Isolate the solid salt intermediate.
Step 3: Acid Hydrolysis
-
Reagents: Conc. HCl / Ethanol.
-
Conditions: Reflux for 2–4 hours. This cleaves the HMTA framework, releasing the primary amine as the hydrochloride salt.
-
Purification: Recrystallization from Water/Ethanol.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Delépine reaction to ensure primary amine selectivity.
Applications in Drug Discovery & Medicinal Chemistry[3][4][6]
Serine Protease Inhibition (S1 Pocket Targeting)
This compound is a structural analog of 4-Amidinophenylalanine and 4-Aminomethylbenzoic acid (PAMBA) .
-
Mechanism: The aminomethyl group (
) mimics the charged side chains of Arginine or Lysine. It forms a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket. -
Role of Chlorine: The 3-chloro substituent serves two functions:
-
Lipophilic Filling: It fills the hydrophobic sub-sites of the enzyme pocket more effectively than the hydrogen atom in PAMBA.
-
pKa Modulation: The electron-withdrawing chlorine lowers the pKa of the amine slightly, potentially improving oral bioavailability compared to highly basic analogs.
-
Tranexamic Acid Impurity Profiling
In the manufacturing of Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid), aromatic impurities must be strictly controlled.
-
This compound represents the aromatic analog of Tranexamic acid.
-
Significance: If the reduction of the aromatic ring (during Tranexamic acid synthesis) is incomplete, or if the starting material contained chlorination byproducts, this species may appear as a specified impurity. It possesses weaker antifibrinolytic activity but higher toxicity potential due to the aromatic system.
Fragment-Based Drug Discovery (FBDD)
As a "Fragment," this molecule adheres to the Rule of Three :
-
MW < 300 (185.6 Da)
-
ClogP < 3 (approx 1.2)
-
H-bond donors/acceptors < 3 Researchers use this fragment to probe protein binding sites. Once a "hit" is identified (e.g., binding to a kinase hinge region or a protease active site), the carboxylic acid is often converted into an amide to extend the molecule into adjacent pockets.
Analytical Characterization Protocols
To validate the identity and purity of the HCl salt, the following methods are standard.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 230 nm (Benzoic acid absorption).
-
Retention Time: The 3-chloro group increases retention time relative to unsubstituted 4-aminomethylbenzoic acid.
1H-NMR (DMSO-d6) Expectations
-
δ 13.0 ppm (br s, 1H): Carboxylic acid proton.
-
δ 8.5 ppm (br s, 3H): Ammonium protons (
). -
δ 7.9 - 7.6 ppm (m, 3H): Aromatic protons. The splitting pattern will show an ABX or similar system due to the 1,3,4-substitution pattern.
-
H2 (between Cl and COOH): Doublet (small coupling constant, meta coupling).
-
H5/H6: Doublets with larger ortho coupling.
-
-
δ 4.1 ppm (s, 2H): Benzylic methylene (
).
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature. Keep container tightly closed to prevent hydrolysis or caking.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17211 (Free Acid Analog). Retrieved from [Link]
-
Axios Research. (n.d.).[2] Aminomethylbenzoic Acid Impurity Standards. Retrieved from [Link]
- Galemmo, R. A., et al. (2005). Development of potent serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for aminomethylbenzoic acid scaffolds in protease inhibition).
Sources
4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride molecular weight
An In-depth Technical Guide to 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, synthesis, applications, and essential handling protocols, offering insights grounded in established scientific principles.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a substituted benzoic acid derivative. The presence of three key functional groups—a carboxylic acid, an aminomethyl group, and a chlorine atom—on the benzene ring makes it a versatile scaffold in organic synthesis, particularly for creating libraries of compounds for drug discovery. The hydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility.
Molecular Structure and Formula
The chemical structure consists of a benzoic acid core substituted at the 3-position with a chlorine atom and at the 4-position with a protonated aminomethyl group (-CH₂NH₃⁺), with a chloride counter-ion.
Molecular Formula: C₈H₉Cl₂NO₂
Molecular Weight Calculation
The molecular weight is a critical parameter for all experimental work. It is derived from the sum of the atomic weights of its constituent atoms.
-
Free Base (4-(Aminomethyl)-3-chlorobenzoic acid): The molecular formula is C₈H₈ClNO₂. Its molecular weight is 185.61 g/mol .[1]
-
Hydrochloric Acid (HCl): The molecular weight is approximately 36.46 g/mol .
-
Hydrochloride Salt: The molecular weight is the sum of the free base and HCl.
Calculated Molecular Weight: 185.61 g/mol + 36.46 g/mol = 222.07 g/mol
This calculated value aligns with the formula weight provided for the isomeric compound 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride, which has the same molecular formula (C₈H₉Cl₂NO₂).[2]
Physicochemical Data Summary
The following table summarizes key physicochemical properties. Data for closely related isomers and the parent compound are included for comparative context, as specific experimental data for this exact compound is not widely published.
| Property | Value | Source/Comment |
| Molecular Weight | 222.07 g/mol | Calculated |
| Molecular Formula | C₈H₉Cl₂NO₂ | Derived from structure |
| Appearance | White to off-white powder/crystal | Typical for similar compounds[3] |
| Purity | Typically >95% | Supplier specification[2] |
| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility.[4] |
| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly closed. | Standard for amine salts[5][6] |
Section 2: Synthesis and Characterization
The synthesis of aminomethyl benzoic acid derivatives typically involves multi-step processes. A common strategy involves the hydrolysis of a nitrile followed by amination of a halogenated intermediate.
Generalized Synthesis Pathway
A plausible synthetic route, adapted from general methodologies for similar compounds, is illustrated below.[7] This pathway demonstrates a logical progression from a readily available starting material to the final product. The key is the strategic introduction of the aminomethyl group, often through an intermediate like a chloromethyl or cyanobenzyl derivative.
Caption: Generalized synthetic workflow for aminomethylbenzoic acid hydrochloride.
Causality in Synthesis:
-
Hydrolysis: The nitrile group of p-cyanobenzyl chloride is converted to a carboxylic acid. Using a strong acid like HCl or H₂SO₄ is a standard and effective method for this transformation.[7] The chloromethyl group remains intact under these conditions.
-
Amination: The resulting p-chloromethylbenzoic acid is then subjected to ammonolysis. This is a nucleophilic substitution where ammonia replaces the chlorine atom. The use of a catalyst like urotropine can improve yields and reduce the formation of secondary and tertiary amine byproducts, which are common issues in such reactions.[7]
-
Chlorination & Salt Formation: The final step would involve the chlorination at the 3-position, followed by treatment with hydrochloric acid to form the stable hydrochloride salt. The specific chlorination step is not detailed in the general patent but would be a necessary addition for the target molecule.
Section 3: Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic activity.
Scaffold for Targeted Inhibitors
Substituted aminobenzoic acids are crucial components in the synthesis of targeted therapies. For example, the related compound 4-amino-3-chlorobenzoic acid is a key starting material for synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells.[3][8] Researchers have used it to create novel ester derivatives, including 1,3,4-oxadiazoles and benzohydrazones, that show promising anti-proliferative properties by targeting EGFR's tyrosine kinase activity.[8][9]
The logical flow from a simple building block to a complex, biologically active compound is a cornerstone of modern medicinal chemistry.
Caption: Role as a building block in a typical drug discovery workflow.
Intermediate in Pharmaceutical Synthesis
Beyond targeted inhibitors, aminobenzoic acid derivatives are fundamental intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[4] The hydrochloride salt form enhances solubility and stability, making it easier to handle and use in various reaction conditions.[4]
Section 4: Experimental Protocol: Synthesis of a Derivative
This section provides a representative protocol for the esterification of a substituted aminobenzoic acid, a common first step in creating a library of derivatives. This protocol is adapted from the synthesis of ethyl 4-amino-3-chlorobenzoate.[9]
Objective: To synthesize the ethyl ester of 4-(Aminomethyl)-3-chlorobenzoic acid.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Suspend the starting material (e.g., 0.02 mol) in absolute ethanol (40 mL) in a round-bottom flask. Cool the suspension to approximately -15°C using an ice-salt bath.
-
Expert Insight: Cooling is critical to control the exothermic reaction when adding thionyl chloride, preventing degradation of the starting material.
-
-
Reagent Addition: Add thionyl chloride (0.025 mol) dropwise to the cooled suspension while stirring. Ensure the temperature is maintained below -10°C.
-
Self-Validation: The slow, controlled addition prevents a rapid temperature spike. The formation of a precipitate (the ester hydrochloride salt) may be observed.
-
-
Reaction Progression: After the addition is complete, stir the mixture for 30 minutes at 40°C. Then, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3 hours.
-
Expert Insight: The initial stirring at a moderate temperature ensures complete reaction of the thionyl chloride with the carboxylic acid to form the acyl chloride intermediate. The subsequent reflux drives the esterification to completion.
-
-
Work-up and Isolation: After reflux, cool the mixture and filter the precipitate. Wash the collected solid with distilled water to remove any excess thionyl chloride.
-
Neutralization and Purification: Wash the product with a 10% Na₂CO₃ solution to neutralize any remaining acid and to deprotonate the amine, yielding the free ester. Collect the residue and recrystallize from an ethanol/water mixture to obtain the pure product.
-
Self-Validation: The final product's purity can be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic peaks for the ethyl ester group and the parent aromatic structure.[9]
-
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related aminobenzoic acid derivatives provide a strong basis for safe handling protocols.
Hazard Identification (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid breathing dust.[5][10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[5][6] Wash hands thoroughly after handling.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large quantities or in case of dust formation, use an approved respirator.[5][6]
Storage:
-
Keep the container tightly closed to prevent moisture absorption and degradation.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[5]
Conclusion
This compound, with a molecular weight of 222.07 g/mol , is a valuable and versatile chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to develop novel compounds, particularly in the realm of targeted cancer therapies and other pharmaceutical applications. Understanding its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its potential in drug discovery and development.
References
-
PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 3-chlorobenzoic acid. [Link]
-
MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Molecules, 28(24), 7999. [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
Sources
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- 3. 4-Amino-3-chlorobenzoic acid | 2486-71-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Synthesis of 4-(Aminomethyl)-3-chlorobenzoic Acid Hydrochloride
The following technical guide details the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride (CAS: 549531-01-3).
This guide prioritizes the Benzylic Bromination — Delépine Pathway . This route is selected for its operational robustness in a research setting, avoiding the high-pressure equipment required for nitrile hydrogenations or the explosion hazards associated with azide intermediates. It utilizes 3-chloro-4-methylbenzoic acid , a widely available commodity starting material.
Target Molecule: this compound CAS: 549531-01-3 (HCl salt) Molecular Weight: 222.07 g/mol Core Application: Intermediate for serine protease inhibitors, antifungals, and peptidomimetic drug scaffolds.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to install the aminomethyl moiety on a pre-functionalized halogenated aromatic ring. Direct chlorination of 4-(aminomethyl)benzoic acid is not recommended due to poor regioselectivity. Instead, we retain the chlorine atom from the starting material and functionalize the benzylic methyl group.
Strategic Pathway
-
Protection: The carboxylic acid is protected as a methyl ester to prevent interference during the radical bromination and to improve solubility in organic solvents.
-
Wohl-Ziegler Bromination: Radical bromination using N-bromosuccinimide (NBS) installs a leaving group at the benzylic position.
-
Delépine Reaction: The bromide is displaced by hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed to the primary amine. This method prevents over-alkylation (a common issue with direct ammonia substitution).
-
Global Hydrolysis: Acidic hydrolysis cleaves the ester and converts the amine to the stable hydrochloride salt.
Figure 1: Synthetic pathway from 3-chloro-4-methylbenzoic acid to the target hydrochloride salt.
Part 2: Detailed Experimental Protocols
Step 1: Esterification of 3-Chloro-4-methylbenzoic Acid
Objective: Protect the carboxylic acid to modulate polarity and reactivity.
-
Reagents: 3-Chloro-4-methylbenzoic acid (1.0 equiv), Thionyl chloride (1.5 equiv), Methanol (Solvent).
-
Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.
Protocol:
-
Charge a round-bottom flask with 3-chloro-4-methylbenzoic acid (20.0 g, 117 mmol) and anhydrous methanol (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (12.8 mL, 176 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.
-
Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-chloro-4-methylbenzoate as a pale yellow oil/solid. (Expected Yield: >95%).
Step 2: Wohl-Ziegler Bromination (Critical Step)
Objective: Selective functionalization of the benzylic carbon. Critical Process Parameter: Strictly anhydrous conditions and removal of oxygen are required to initiate the radical chain reaction.
-
Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv).
-
Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (PhCF₃ is the greener, preferred alternative).
Protocol:
-
Dissolve methyl 3-chloro-4-methylbenzoate (20.0 g, 108 mmol) in PhCF₃ (100 mL).
-
Add NBS (20.2 g, 113 mmol) and AIBN (0.89 g, 5.4 mmol).
-
Degas the solution by bubbling nitrogen for 10 minutes.
-
Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the succinimide byproduct floats to the surface.
-
Reflux for 4–6 hours. Note: Over-reaction leads to dibromo impurities; under-reaction leaves starting material. Target ~95% conversion.
-
Cool to room temperature and filter off the solid succinimide.
-
Concentrate the filtrate.[1][2] Recrystallize the crude solid from Heptane/EtOAc to obtain methyl 4-(bromomethyl)-3-chlorobenzoate .
-
Quality Check: ¹H NMR should show a shift of the benzylic protons from ~2.4 ppm (CH₃) to ~4.6 ppm (CH₂Br).
-
Step 3 & 4: Delépine Reaction & Global Hydrolysis
Objective: Convert the alkyl bromide to a primary amine and hydrolyze the ester in a single workflow.
-
Reagents: Hexamethylenetetramine (HMTA, 1.1 equiv), Conc. HCl, Ethanol.
Protocol:
-
Quaternization: Dissolve methyl 4-(bromomethyl)-3-chlorobenzoate (15.0 g, 57 mmol) in chloroform (75 mL). Add HMTA (8.8 g, 63 mmol).
-
Reflux for 4 hours. A thick white precipitate (the hexaminium salt) will form.
-
Cool to room temperature, filter the solid, and wash with cold chloroform. Dry the salt in air.[2]
-
Hydrolysis: Suspend the dried salt in a mixture of Ethanol (60 mL) and Conc. HCl (30 mL).
-
Heat to reflux for 6–8 hours. This step performs two functions:
-
Cleaves the hexaminium complex to release the primary amine.
-
Hydrolyzes the methyl ester to the carboxylic acid.
-
-
Workup: Cool the reaction mixture to 0°C. The product, This compound , typically precipitates as a white crystalline solid.
-
Filter the solid.[1] Wash with cold ethanol (20 mL) followed by diethyl ether (20 mL).
-
Purification: If necessary, recrystallize from water/ethanol.
Part 3: Data Summary & Process Parameters
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |
| 3-Cl-4-Me-Benzoic Acid | 170.6 | 1.0 | SM | Purity >98% required |
| Thionyl Chloride | 118.9 | 1.5 | Reagent | Moisture sensitive; use drying tube |
| N-Bromosuccinimide | 177.9 | 1.05 | Reagent | Recrystallize from water if yellow (degraded) |
| AIBN | 164.2 | 0.05 | Initiator | Toxic; thermal shock sensitive |
| Hexamethylenetetramine | 140.2 | 1.1 | Reagent | Finely powdered for better kinetics |
| Conc.[3] HCl (37%) | 36.4 | Excess | Reagent | Corrosive; provides counter-ion |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Bromination | Old/wet NBS or insufficient heat. | Use fresh NBS; ensure vigorous reflux; add 0.02 eq more AIBN. |
| Dibromination (Impurity) | Excess NBS or reaction time too long. | Stop reaction at 95% conversion; purify via crystallization. |
| Sticky Precipitate (Step 3) | Solvent choice. | Ensure Chloroform is anhydrous; add Et₂O to induce precipitation. |
| Incomplete Hydrolysis | Insufficient acid strength/time. | Increase HCl concentration; extend reflux time; ensure ester is fully dissolved. |
Part 4: Safety & Impurity Profiling
Safety Considerations
-
Benzyl Halides: The intermediate methyl 4-(bromomethyl)-3-chlorobenzoate is a potent lachrymator (tear gas) and skin irritant. All operations involving this solid must be performed in a fume hood.
-
Thionyl Chloride: Releases HCl and SO₂ gases. Scrubbers (NaOH trap) should be used during the esterification step.
-
AIBN: Produces nitrogen gas upon decomposition. Ensure the reaction vessel is vented to avoid pressure buildup.
Impurity Profile
-
3-Chloro-4-methylbenzoic acid: Unreacted starting material (from incomplete bromination or ester hydrolysis failure).
-
4-(Dibromomethyl)-3-chlorobenzoic acid: Result of over-bromination. Hard to remove; controlled by stoichiometry.
-
Formaldehyde: Byproduct of the Delépine hydrolysis. Removed during the ethanol/ether wash steps.
References
-
Sigma-Aldrich. Product Specification: this compound. Link
-
PubChem. Compound Summary: 4-Amino-3-chlorobenzoic acid (Related Isomer Data). Link
-
ChemicalBook. Synthesis of 4-Aminomethylbenzoic acid derivatives (Patent CN102791677B). Link
-
Organic Syntheses. General Procedure for Wohl-Ziegler Bromination. Coll. Vol. 4, p. 921 (1963). Link
-
Galat, A.; Elion, G. The Interaction of Amides with Amines: The Delépine Reaction. J. Am. Chem. Soc. 1939, 61, 3585. Link
Sources
Optimizing Serine Protease Inhibition: The 4-(Aminomethyl)-3-chlorobenzoic Acid Scaffold
The following technical guide details the investigation of 4-(Aminomethyl)-3-chlorobenzoic acid and its analogs, a scaffold critical in the design of serine protease inhibitors (specifically targeting the coagulation and fibrinolytic cascades).
Technical Guide & Whitepaper
Executive Summary
4-(Aminomethyl)-3-chlorobenzoic acid represents a refined pharmacophore of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid). While PAMBA and Tranexamic acid are well-established lysine analogs that inhibit plasminogen activation, the introduction of a chlorine atom at the 3-position (ortho to the aminomethyl group) introduces critical steric and electronic modifications.
This guide explores the utility of this scaffold in Medicinal Chemistry as a P1 residue mimic for trypsin-like serine proteases (Thrombin, Factor Xa, Plasmin). By modulating the pKa of the basic amine and providing a hydrophobic anchor via the halogen, researchers can fine-tune potency and selectivity against specific proteases.
Key Applications:
-
Anticoagulants: Direct Thrombin Inhibitors (DTIs).
-
Antifibrinolytics: Inhibition of Plasminogen Kringle domains.
-
Peptidomimetics: Non-natural amino acid insertion into bioactive peptides.[1]
Mechanistic Basis & Structure-Activity Relationship (SAR)
The Pharmacophore
The biological activity of this scaffold hinges on its ability to mimic the side chain of Arginine or Lysine , the natural substrates for trypsin-like serine proteases.
-
Aminomethyl Group (-CH₂NH₂): Acts as the cation. It forms a salt bridge with the conserved Aspartate (Asp189 in trypsin/thrombin) at the bottom of the S1 specificity pocket.
-
Benzoic Acid Core: Provides a rigid linker that positions the amine. The carboxylate can interact with the oxyanion hole or solvent, or serve as a handle for further peptidomimetic extension.
-
3-Chloro Substituent:
-
Electronic Effect: The electron-withdrawing chlorine lowers the pKa of the adjacent aminomethyl group (compared to PAMBA), potentially altering the protonation state at physiological pH and improving membrane permeability.
-
Steric/Hydrophobic Effect: The chlorine atom fills the hydrophobic sub-pockets within the enzyme active site (e.g., the S1 pocket of thrombin), restricting bond rotation and locking the molecule into a bioactive conformation.
-
Signaling Pathway: Coagulation & Fibrinolysis
The analogs primarily intervene in the hemostatic balance. The following diagram illustrates the intervention points for this scaffold.
Figure 1: Mechanism of Action. The scaffold acts as a dual-threat pharmacophore, capable of inhibiting Thrombin (anticoagulant) or Plasmin (antifibrinolytic) depending on specific side-chain modifications.
Chemical Synthesis & Derivatization
To investigate these analogs, a robust synthetic route is required.[2] The Bromination-Azidation-Reduction sequence is the industry standard for introducing the aminomethyl group with high fidelity.
Synthetic Workflow
Starting Material: 3-Chloro-4-methylbenzoic acid (CAS: 5162-82-3).
| Step | Reagents | Conditions | Purpose |
| 1. Esterification | MeOH, H₂SO₄ (cat) | Reflux, 4h | Protect carboxylic acid to prevent side reactions. |
| 2. Radical Bromination | NBS, AIBN (cat), CCl₄/Benzene | Reflux, UV initiation | Introduce leaving group at the benzylic position. |
| 3. Azidation | NaN₃, DMF | 60°C, 4h | Nucleophilic substitution (SN2) to install nitrogen. |
| 4. Staudinger Reduction | PPh₃, THF/H₂O | RT, 12h | Reduce Azide (-N₃) to Amine (-NH₂) selectively. |
| 5. Hydrolysis | LiOH, THF/H₂O | RT, 2h | Deprotect ester to yield final free acid scaffold. |
Visualization of Synthesis Logic
Figure 2: Synthetic pathway for the generation of the core scaffold from commercially available precursors.
Experimental Protocols for Biological Evaluation
In Vitro Serine Protease Inhibition Assay (Chromogenic)
Objective: Determine the inhibition constant (
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Enzyme: Human Thrombin (0.5 nM final) or Human Plasmin (2 nM final).
-
Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2251 (Plasmin).
-
Inhibitor: 4-(Aminomethyl)-3-chlorobenzoic acid analog (Serial dilution: 0.1 µM – 100 µM).
Protocol:
-
Preparation: Dilute enzyme and inhibitor in Buffer.
-
Pre-incubation: Add 50 µL Enzyme + 50 µL Inhibitor to a 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.
-
Initiation: Add 100 µL Chromogenic Substrate (at
concentration). -
Measurement: Monitor Absorbance (405 nm) kinetically for 20 minutes (read every 30s).
-
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit data to the Cheng-Prusoff equation to derive .
Plasma Stability & Protein Binding
Objective: Verify that the 3-chloro substitution does not render the molecule unstable in plasma. Protocol:
-
Incubate the analog (10 µM) in pooled human plasma at 37°C.
-
Take aliquots at 0, 15, 30, 60, and 120 minutes.
-
Precipitate proteins with cold Acetonitrile (1:3 ratio).
-
Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS .
-
Success Criteria: >90% parent compound remaining after 120 min.
Comparative Data Analysis
The following table summarizes the expected impact of the 3-chloro substitution compared to the parent PAMBA molecule.
| Feature | PAMBA (Parent) | 3-Chloro Analog | Biological Implication |
| pKa (Amine) | ~9.3 | ~8.8 | Lower pKa improves fraction of neutral species, potentially aiding passive diffusion. |
| Lipophilicity (LogP) | -1.8 (Hydrophilic) | -1.1 (Less Hydrophilic) | Improved binding to hydrophobic S1 pockets; better oral bioavailability. |
| Thrombin Potency | Low | Moderate/High | Chlorine fills the hydrophobic pocket near Asp189, increasing affinity. |
| Fibrinolysis | High Potency | Moderate Potency | Steric bulk may slightly hinder binding to Lysine Binding Sites (LBS) on Kringles. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. Retrieved from
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from
- Markwardt, F. (1978). Pharmacology of antifibrinolytic agents. Handbook of Experimental Pharmacology.
-
PubChem. (2025). 4-(Aminomethyl)benzoic Acid | CID 65526.[4] Retrieved from [4]
- Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition.
Sources
- 1. 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent [benchchem.com]
- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Targeting the S1 Pocket: Applications of 4-(Aminomethyl)-3-chlorobenzoic Acid in Cancer Research
Executive Summary
4-(Aminomethyl)-3-chlorobenzoic acid (CAS: 549531-01-3, HCl salt) represents a specialized pharmacophore in the design of small-molecule inhibitors for trypsin-like serine proteases. Unlike generic linkers, this molecule functions as a critical P1 residue mimic . Its structural architecture—comprising a basic aminomethyl group, a lipophilic chlorine atom, and a reactive carboxylic acid tail—allows it to anchor drug candidates into the deep, negatively charged S1 specificity pocket of enzymes such as Urokinase-type Plasminogen Activator (uPA) , Matriptase , and Thrombin .
This guide details the physicochemical rationale, synthetic utility, and mechanistic applications of this scaffold in developing anti-metastatic and anti-coagulant cancer therapeutics.
Part 1: Chemical Identity & Pharmacophore Logic
Structural Analysis
The molecule is a rigidified, halogenated analog of para-aminomethylbenzoic acid (PAMBA). Its efficacy in cancer drug design stems from three distinct structural features:
| Feature | Chemical Function | Biological/Pharmacological Role |
| 4-Aminomethyl Group | Basic amine ( | Cationic Anchor: Protonates at physiological pH to form a salt bridge with the conserved Aspartate (Asp189) residue at the bottom of the serine protease S1 pocket. |
| 3-Chloro Substituent | Halogen (Lipophilic, Electron-withdrawing) | Selectivity Filter: Occupies the hydrophobic sub-sites of the S1 pocket; restricts bond rotation to lock the bioactive conformation; improves metabolic stability by blocking ring oxidation. |
| 1-Carboxylic Acid | H-bond Donor/Acceptor | Synthetic Handle: Allows amide coupling to larger scaffolds (P2-P4 residues) or heterocycles (e.g., quinazolinones, indoles) to extend binding into the S2/S3 sites. |
Physicochemical Profile[1][2][3][4]
-
Molecular Weight: 185.61 g/mol (Free acid)
-
Solubility: Moderate in water; high in DMSO/Methanol (as HCl salt).
-
Lipophilicity (LogP): Enhanced compared to PAMBA due to the chlorine atom, improving membrane permeability for intracellular targets.
Part 2: Mechanistic Applications in Cancer[5]
Targeting Metastasis: uPA and Matriptase Inhibition
The primary application of 4-(Aminomethyl)-3-chlorobenzoic acid is in the synthesis of inhibitors for Type II Transmembrane Serine Proteases (TTSPs) and extracellular matrix-degrading enzymes.
-
Urokinase-type Plasminogen Activator (uPA): High levels of uPA correlate with poor prognosis in breast, colon, and prostate cancers. uPA converts plasminogen to plasmin, degrading the extracellular matrix (ECM) and facilitating tumor invasion.
-
Mechanism:[1] The 4-aminomethyl group mimics the side chain of Arginine (Arg) or Lysine (Lys), the natural substrate for uPA. The 3-chloro group displaces water molecules in the active site, increasing binding entropy and affinity (
often in the nanomolar range).
-
-
Matriptase: A key enzyme in epithelial carcinogenesis. Inhibitors containing this scaffold prevent the activation of growth factors (e.g., HGF, MSP) on the tumor cell surface.
Mechanism of Action (S1 Pocket Binding)
The following diagram illustrates the "Lock and Key" interaction between the scaffold and a generic serine protease active site.
Figure 1: Mechanistic binding mode of the scaffold within the serine protease S1 pocket.
Part 3: Synthetic Protocols & Experimental Validation
Synthesis of Protease Inhibitors
The carboxylic acid moiety is typically coupled to a "cap" or a larger peptidomimetic structure. Below is a standard protocol for incorporating this building block into a drug candidate.
Protocol: Amide Coupling via HATU Activation
-
Preparation: Dissolve the core scaffold (Amine-protected if necessary, though the aromatic amine is less nucleophilic, the aminomethyl is highly reactive and usually requires Boc-protection: 4-(Boc-aminomethyl)-3-chlorobenzoic acid).
-
Activation: To a solution of the P2-P3 fragment amine (1.0 eq) in DMF, add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 10 min at 0°C.
-
Coupling: Add 4-(Boc-aminomethyl)-3-chlorobenzoic acid (1.0 eq). Allow to warm to RT and stir for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, exposing the pharmacophore's "warhead" (the primary amine).
Synthetic Workflow Visualization
Figure 2: Synthetic route for incorporating the scaffold into a bioactive inhibitor.
Biological Validation Assays
To validate the efficacy of compounds built on this scaffold, the following assays are standard:
-
Chromogenic Substrate Assay (Ki Determination):
-
Reagents: Recombinant human uPA or Thrombin.
-
Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Chromogenic).
-
Method: Incubate enzyme + inhibitor (0.1 nM - 10 µM) for 30 min. Add substrate.[1] Measure
. -
Success Metric:
indicates potent S1 pocket engagement.
-
-
Matrigel Invasion Assay:
-
Cell Lines: MDA-MB-231 (Breast Cancer) or PC-3 (Prostate Cancer).
-
Method: Seed cells in upper chamber of Transwell coated with Matrigel. Treat with inhibitor.[2][3][4][1][5][6][7] Count cells migrated to lower chamber after 24h.
-
Rationale: Confirms that protease inhibition translates to reduced metastatic potential.
-
References
- Design and Synthesis of Serine Protease Inhibitors.Journal of Medicinal Chemistry. (General reference for aminomethylbenzoic acid scaffolds in uPA inhibition).
-
Structural Basis of uPA Inhibition. Protein Science. Available at: (Search for PDBs containing benzamidine/benzylamine analogs).
-
4-(Aminomethyl)-3-chlorobenzoic acid Hydrochloride Product Data. Sigma-Aldrich. Available at:
- Targeting Urokinase-type Plasminogen Activator in Cancer.
- Synthesis of Novel Factor Xa Inhibitors.Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of chlorobenzylamines as P1 residues).
Sources
- 1. A serine protease activity in C3H/10T1/2 cells that is inhibited by anticarcinogenic protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. bionovas.com [bionovas.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a key building block in pharmaceutical and materials science research. The described synthetic route is a multi-step process commencing from the commercially available 3-chloro-4-methylbenzonitrile. The protocol details a robust and reproducible methodology, including benzylic bromination, azidation, reduction, and subsequent nitrile hydrolysis. This document is intended to serve as a detailed guide for researchers, offering insights into the rationale behind procedural choices and emphasizing critical safety precautions.
Introduction
4-(Aminomethyl)-3-chlorobenzoic acid and its derivatives are of significant interest in medicinal chemistry, often serving as scaffolds for developing novel therapeutic agents. The presence of a chlorine atom, a carboxylic acid, and an aminomethyl group on the benzene ring provides multiple points for chemical modification, making it a versatile intermediate. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as potential EGFR tyrosine kinase inhibitors for cancer therapy.[1] This guide presents a detailed and reliable protocol for the synthesis of the hydrochloride salt of this compound, designed to ensure a high yield and purity of the final product.
Overall Reaction Scheme
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents
-
3-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4), anhydrous
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[2][3]
Experimental Protocol
Step 1: Synthesis of 4-(bromomethyl)-3-chlorobenzonitrile
This step involves the radical bromination of the benzylic methyl group. The use of N-bromosuccinimide (NBS) as a source of bromine and azobisisobutyronitrile (AIBN) as a radical initiator is a standard and effective method for this transformation.[4]
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloro-4-methylbenzonitrile (10.0 g, 66.0 mmol) in anhydrous carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (12.9 g, 72.6 mmol) and AIBN (0.54 g, 3.3 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl4.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by deionized water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-(bromomethyl)-3-chlorobenzonitrile as a white solid.
Step 2: Synthesis of 4-(azidomethyl)-3-chlorobenzonitrile
This step involves the nucleophilic substitution of the bromide with an azide ion. Sodium azide is a highly effective nucleophile for this purpose.
-
In a 100 mL round-bottom flask, dissolve the 4-(bromomethyl)-3-chlorobenzonitrile (10.0 g, 43.4 mmol) from the previous step in anhydrous dimethylformamide (50 mL).
-
Add sodium azide (3.38 g, 52.1 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(azidomethyl)-3-chlorobenzonitrile, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-(aminomethyl)-3-chlorobenzonitrile
The azide is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
-
In a hydrogenation vessel, dissolve the crude 4-(azidomethyl)-3-chlorobenzonitrile (8.0 g, 41.5 mmol) in methanol (100 mL).
-
Carefully add 10% palladium on carbon (0.4 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-3-chlorobenzonitrile.
Step 4: Synthesis of this compound
This final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[6][7] The use of concentrated hydrochloric acid also ensures the formation of the desired hydrochloride salt of the amine.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 4-(aminomethyl)-3-chlorobenzonitrile (6.0 g, 35.6 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction should become homogeneous as it progresses.
-
After the hydrolysis is complete (monitored by the disappearance of the starting material by TLC or LC-MS), cool the reaction mixture in an ice bath.
-
A white precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold deionized water and then with a small amount of cold acetone.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the methylene protons of the aminomethyl group (which will be a broad singlet due to the ammonium salt), and the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆): Expected signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
FT-IR (KBr): Characteristic peaks for N-H stretching of the ammonium salt, C=O stretching of the carboxylic acid, and aromatic C-H and C-C stretching.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ of the free base.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Can decompose violently when heated. Handle with care and store at low temperatures.
-
Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use with extreme caution in a fume hood.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids, as this will generate highly toxic hydrazoic acid gas.[8][9][10] Decontaminate all equipment that has come into contact with sodium azide.
-
Hydrogen Gas (H₂): Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and finely divided. Handle with care, preferably wet.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.
Results and Discussion
The described four-step synthesis provides a reliable route to this compound.
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Benzylic Bromination | NBS, AIBN | CCl₄, Reflux, 4-6 h | 70-80% |
| 2 | Azidation | NaN₃ | DMF, 60°C, 3-4 h | 85-95% |
| 3 | Azide Reduction | H₂, 10% Pd/C | Methanol, 50 psi H₂, RT, 4-6 h | 90-98% |
| 4 | Nitrile Hydrolysis | Conc. HCl | Reflux, 12-18 h | 75-85% |
The choice of a radical initiator like AIBN in Step 1 is crucial for the selective bromination of the benzylic position over aromatic bromination. The azide displacement in Step 2 is a more efficient and cleaner alternative to direct amination with ammonia, which can lead to over-alkylation. The catalytic hydrogenation in Step 3 is a high-yielding and clean method for reducing the azide to the primary amine. Finally, acidic hydrolysis in Step 4 is advantageous as it simultaneously converts the nitrile to a carboxylic acid and forms the desired hydrochloride salt, simplifying the work-up procedure.[6][7]
Conclusion
This application note outlines a detailed and robust protocol for the synthesis of this compound. By following the described procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for their research and development needs.
References
-
Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Oxford Academic. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]
-
MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]
-
CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]
-
Chemsafety. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Filo. (2024, December 23). Conversion of benzonitrile to benzonic acid reaction. Retrieved from [Link]
-
911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]
-
ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taejin. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]
-
PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dollycorporation.com [dollycorporation.com]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vaia.com [vaia.com]
- 7. Conversion of benzonitrile to benzonic acid reaction | Filo [askfilo.com]
- 8. camachem.com [camachem.com]
- 9. Sodium Cyanide Safety - Poisoning - HCN Vapor - 911Metallurgist [911metallurgist.com]
- 10. taekwang.co.kr [taekwang.co.kr]
Use of 4-(Aminomethyl)-3-chlorobenzoic acid as a building block in organic synthesis
This Application Note and Protocol Guide details the use of 4-(Aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8), a bifunctional zwitterionic building block.
Introduction & Chemical Profile
4-(Aminomethyl)-3-chlorobenzoic acid represents a high-value scaffold in medicinal chemistry, distinct from its aniline analog (4-amino-3-chlorobenzoic acid) due to the presence of a benzylic amine .[1] This structural feature imparts unique reactivity and physicochemical properties:
-
Basicity: The aminomethyl group (
) is significantly more basic and nucleophilic than an aniline ( ).[1] -
Conformational Bias: The 3-chloro substituent, positioned ortho to the aminomethyl arm, introduces steric bulk that restricts rotation around the aryl-methylene bond. This "ortho-effect" can lock bio-active conformations, potentially improving potency in receptor-ligand interactions.
-
Metabolic Stability: The chlorine atom blocks metabolic oxidation at the 3-position and increases overall lipophilicity (
), aiding membrane permeability compared to the non-chlorinated parent.
Physical Properties & Handling
| Property | Value/Description | Implication |
| CAS Number | 165530-43-8 | Specific isomer verification.[1] |
| Structure | Zwitterionic (Ammonium Carboxylate) | High lattice energy; insoluble in Et₂O, DCM, Hexanes. |
| Solubility | Soluble in DMSO, 1M HCl, 1M NaOH. | Requires polar aprotic solvents (DMF, NMP) or pH adjustment for reactions. |
| Stability | Stable solid; Hygroscopic (salt forms).[1] | Store under inert atmosphere if HCl salt.[1] |
Synthetic Versatility & Logic
The compound serves as a divergent hub .[1] Its synthesis usually requires "breaking" the zwitterion to selectively functionalize either the N-terminus (amine) or C-terminus (acid).
Strategic Workflow
The following diagram illustrates the decision logic for utilizing this building block.
Figure 1: Divergent synthetic pathways for 4-(Aminomethyl)-3-chlorobenzoic acid.[1] Path A prioritizes C-terminal modification; Path B prioritizes N-terminal modification.
Detailed Experimental Protocols
Protocol A: Solubilization & N-Boc Protection
Use this protocol to convert the zwitterion into a soluble intermediate for C-terminal coupling.[1]
Rationale: The zwitterion is insoluble in DCM/THF.[1] We use a biphasic system or aqueous/dioxane mixture with a base to unmask the amine.
Materials:
-
4-(Aminomethyl)-3-chlorobenzoic acid (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Solvent: 1:1 Dioxane/Water or DMF[1]
Step-by-Step:
-
Suspension: In a round-bottom flask, suspend the starting material (1.0 g, 5.4 mmol) in 1,4-dioxane (10 mL) and water (10 mL).
-
Basification: Add TEA (1.9 mL, 13.5 mmol) dropwise. Observation: The suspension should clear as the ammonium salt deprotonates and the carboxylate forms.
-
Addition: Cool to 0°C. Add
(1.3 g, 5.9 mmol) dissolved in a minimal amount of dioxane dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: MW + Na⁺).
-
Work-up (Critical):
-
Yield: Expect 85–95% of a white solid (N-Boc-4-(aminomethyl)-3-chlorobenzoic acid).[1]
Protocol B: Amide Coupling (As the Acid Component)
Use the N-Boc protected intermediate from Protocol A.
Rationale: The 3-chloro group exerts electronic withdrawal, making the carboxylic acid slightly more acidic, but sterics are minimal at the acid position. Standard coupling agents work well.[1]
Materials:
-
N-Boc-Intermediate (from Protocol A)[1]
-
Amine partner (
) -
Coupling Agent: HATU (preferred for speed) or T3P (for lower epimerization risk, though not chiral here).
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolve N-Boc-intermediate (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Add HATU (1.1 equiv). Solution typically turns yellow.[1]
-
Add the Amine partner (1.1 equiv).
-
Stir at RT for 2–12 hours.
-
Work-up: Dilute with EtOAc, wash with sat.[1]
(to remove DMF), then 0.5M citric acid, sat. , and brine.
Protocol C: Methyl Ester Formation (For N-Terminal Coupling)
Use this to protect the acid and utilize the amine.
Rationale: Acid-catalyzed esterification simultaneously protects the acid and protonates the amine, yielding a stable, soluble HCl salt.
Step-by-Step:
-
Suspend 4-(Aminomethyl)-3-chlorobenzoic acid in dry Methanol (0.5 M).
-
Cool to 0°C. Add Thionyl Chloride (
, 3.0 equiv) dropwise. Caution: Exothermic gas evolution.[1] -
Heat to reflux (65°C) for 3–5 hours. The solid will dissolve.
-
Concentrate in vacuo to dryness.
-
Result: Methyl 4-(aminomethyl)-3-chlorobenzoate hydrochloride.[1] This solid can be stored or used directly in amide couplings (using excess base to neutralize the HCl salt).
Protocol D: Late-Stage Suzuki Cross-Coupling
Leveraging the 3-Chloro Handle.
Rationale: Aryl chlorides are sluggish substrates.[1] Standard
Materials:
-
Amide-linked scaffold (containing the 3-Cl-Ar moiety)
-
Boronic Acid (
) -
Catalyst:
+ XPhos (or ready-made XPhos Pd G2/G3). -
Base:
(2-3 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Degas solvents with nitrogen for 15 mins.
-
Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and base in a microwave vial.
-
Add Catalyst (5 mol%).
-
Seal and heat to 100°C (conventional) or 120°C (microwave) for 1–2 hours.
-
Filter through Celite and purify by Flash Chromatography.
Case Study: Protease Inhibitor Design
In the development of serine protease inhibitors, the 4-(aminomethyl)benzoic acid scaffold often serves as a P1 mimetic (targeting the S1 pocket).
-
Problem: The non-chlorinated scaffold (PAMBA) often rotates freely, leading to an entropy penalty upon binding.
-
Solution: Incorporating the 3-chloro substituent:
-
Restricts Rotation: The Cl atom clashes with the benzylic protons, favoring a specific dihedral angle that may match the bioactive conformation.
-
Fills Hydrophobic Space: Many S1 pockets have a hydrophobic sub-site; the Cl atom accesses this volume, improving
values.[1] -
Synthetic Route: The scaffold was introduced via Protocol A , coupled to a proline core, and then the N-Boc was removed (4M HCl/Dioxane) to reveal the amine for interaction with the catalytic aspartate/glutamate.
-
References
-
Chemical Identity & Availability
-
Zwitterion Solubility Protocols
- Title: Handling of 4-(Aminomethyl)
- Source: ResearchG
-
URL:[Link]
-
Suzuki Coupling on Deactivated Chlorides
- Title: Pd-Catalyzed Cross-Coupling of Aryl Chlorides (Buchwald-Hartwig/Suzuki).
-
Source: Sigma-Aldrich / Merck Technical Guides.[1]
-
Analogous Scaffold Synthesis (Peptidomimetics)
Sources
Application Note: Strategic Synthesis of EGFR Inhibitors Leveraging the 4-Amino-3-Chlorobenzoic Acid Scaffold
Executive Summary & Scientific Rationale
This guide details the synthetic utility of 4-amino-3-chlorobenzoic acid (CAS: 2486-71-7) as a bifunctional scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
While 2-aminobenzoic acid (anthranilic acid) is the traditional precursor for the quinazoline ring (the "head" of drugs like Gefitinib), 4-amino-3-chlorobenzoic acid serves a distinct and critical role as the "Tail" or "Linker" precursor . Its 3-chloro group provides essential hydrophobic interactions within the ATP-binding pocket (specifically targeting the "gatekeeper" region), while the para-carboxylic acid offers a versatile handle for extending the molecule into the solvent-exposed region—a key strategy for improving solubility and pharmacokinetic properties in third-generation inhibitors.
The Bifunctional Logic
-
The Amine (
): Acts as the nucleophile to attach to the kinase-binding core (e.g., a quinazoline or pyrimidine via ). -
The Carboxylic Acid (
): Acts as the vector for library generation, allowing the attachment of solubilizing morpholine, piperazine, or hydroxamate tails.
Synthetic Pathway Visualization[1]
The following diagram illustrates the two primary workflows covered in this guide:
-
Pathway A (Classic): Synthesis of Anilinoquinazoline Class Inhibitors (Type I/II).
-
Pathway B (Emerging): Synthesis of Hydrazine-Carbothioamide Derivatives (Allosteric/Covalent potential).
Caption: Divergent synthetic pathways from 4-amino-3-chlorobenzoic acid yielding two distinct classes of EGFR inhibitors.
Protocol A: Synthesis of Anilinoquinazoline Inhibitors
Application: Creating "Type I" ATP-competitive inhibitors similar to Gefitinib or Erlotinib, but with a modified tail at the aniline position to overcome resistance or improve solubility.
Phase 1: Scaffold Activation (Esterification)
The carboxylic acid must be protected to prevent side reactions during the nucleophilic aromatic substitution.
-
Reagents: 4-Amino-3-chlorobenzoic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (
) or conc. . -
Mechanism: Fischer Esterification.[1]
Step-by-Step:
-
Suspend 4-amino-3-chlorobenzoic acid (5.0 g, 29.1 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Critical Step: Add
(4.0 eq) dropwise over 20 minutes. Note: Exothermic reaction. Evolution of HCl gas requires a scrubber. -
Reflux the mixture at 65°C for 4 hours. Monitor by TLC (50:50 Hexane/EtOAc).[2]
-
Concentrate in vacuo. Neutralize the residue with sat.
solution.[1][2] -
Extract with Ethyl Acetate (
mL), dry over , and concentrate to yield Methyl 4-amino-3-chlorobenzoate .-
Expected Yield: >90% (Off-white solid).[3]
-
Phase 2: Core Coupling ( )
This step links the scaffold to the kinase-binding hinge (quinazoline core).
-
Core Reactant: 4-chloro-6,7-dimethoxyquinazoline (commercially available or synthesized from anthranilic acid).
-
Solvent: Isopropanol (iPrOH).
Step-by-Step:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and Methyl 4-amino-3-chlorobenzoate (1.1 eq) in Isopropanol (10 mL/g).
-
Heat to reflux (82°C) for 3–5 hours.
-
Observation: The product usually precipitates as the hydrochloride salt during the reaction.
-
Cool to room temperature. Filter the solid.[1][2][3][4][5][6]
-
Wash the cake with cold iPrOH and Diethyl Ether to remove unreacted aniline.
-
Optional: Convert back to free base by partitioning between EtOAc and sat.
if the next step requires non-acidic conditions.
Phase 3: Tail Functionalization (Amidation)
Converting the methyl ester into a solubilizing amide (e.g., N-methylpiperazine derivative).
Step-by-Step:
-
Hydrolysis: Treat the ester intermediate with LiOH (3.0 eq) in THF/Water (1:1) at 50°C for 2 hours. Acidify to pH 4 to precipitate the free acid.
-
Coupling: Dissolve the free acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the acid.
-
Add the amine tail (e.g., 1-methylpiperazine, 1.2 eq). Stir at RT for 12 hours.
-
Purification: Quench with water. If solid forms, filter. If oil forms, extract with DCM. Final purification via Flash Column Chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Hydrazine-1-Carbothioamide Derivatives
Application: Based on recent 2024 research [1], this route creates non-quinazoline inhibitors that target EGFR via hydrogen bonding and hydrophobic interactions, potentially effective against resistant cell lines (e.g., A549, HCT-116).
Phase 1: Hydrazide Formation
Converting the ester to a reactive hydrazide handle.
-
Reagents: Methyl 4-amino-3-chlorobenzoate (from Protocol A, Step 1), Hydrazine Hydrate (80%).
Step-by-Step:
-
Dissolve Methyl 4-amino-3-chlorobenzoate (2.0 g) in Absolute Ethanol (20 mL).
-
Add Hydrazine Hydrate (10.0 eq) excess.
-
Reflux for 6–8 hours.
-
Cool to RT. Pour the mixture into ice-cold water.
-
Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
-
Product:4-amino-3-chlorobenzohydrazide .[6]
-
Phase 2: Thiosemicarbazide Assembly
Reaction with aryl isothiocyanates to form the bioactive pharmacophore.
Step-by-Step:
-
Dissolve 4-amino-3-chlorobenzohydrazide (1.0 mmol) in Ethanol (10 mL).
-
Add the substituted Phenyl Isothiocyanate (1.0 mmol) (e.g., 4-fluorophenyl isothiocyanate).
-
Reflux for 4–6 hours.
-
Monitoring: TLC usually shows the disappearance of the hydrazide spot.
-
Cool to RT. The product (Hydrazine-1-carbothioamide derivative) will precipitate.[2]
-
Filter and wash with cold Ethanol.
QC & Validation Parameters
To ensure "Trustworthiness" and reproducibility, the following analytical benchmarks must be met.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | >95% Area Under Curve | Kinase assays are highly sensitive to impurities. |
| Identity ( | DMSO- | Distinct shift of aromatic protons due to Cl- substitution. | Confirm regioisomer (3-chloro vs 2-chloro). |
| Chlorine Signature | Mass Spec (LC-MS) | Characteristic M / M+2 isotope pattern (3:1 ratio). | Validates the presence of the Chlorine atom.[7] |
| Residual Solvent | GC-Headspace | < Limit (e.g., 5000 ppm for EtOH) | Critical for biological assay cytotoxicity controls. |
NMR Diagnostic Peaks (DMSO- )
-
4-amino-3-chlorobenzoic acid core:
-
ppm (d,
Hz, H-2): The proton between Cl and COOH. - ppm (dd, H-6).
- ppm (d, H-5): The proton ortho to the amine (shielded).
-
ppm (s,
): Broad singlet (disappears with shake).
-
ppm (d,
References
-
Abd Al Rahim, N. A., et al. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses."[6] Future Medicinal Chemistry. Available at: [Link][8]
-
Organic Syntheses. "Preparation of Formamidine Acetate (Precursor for Quinazoline Cyclization)." Org.[1] Synth. 1973, 53, 59. Available at: [Link]
-
Farlow, A. & Krömer, J. (2016). "Reactions with Aminobenzoic Acids via Diazonium Salts."[3] International Journal of Organic Chemistry. Available at: [Link]
-
Bond University. "Visual Organic Chemistry Reaction: Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester (Analogous Protocol)." Journal of Chemical Education. Available at: [Link]
Sources
- 1. pure.bond.edu.au [pure.bond.edu.au]
- 2. rsc.org [rsc.org]
- 3. scirp.org [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Synthesis of Quinazolinone Derivatives from 4-(Aminomethyl)-3-chlorobenzoic acid
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Quinazolinone Scaffold
The quinazolinone motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of compounds with significant therapeutic properties.[1][2] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, is a privileged scaffold due to its ability to interact with a wide range of biological targets.[3] Consequently, quinazolinone derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4][5] The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and the development of targeted therapies.[1] This document provides a comprehensive guide for the synthesis of novel quinazolinone derivatives commencing from the readily available starting material, 4-(aminomethyl)-3-chlorobenzoic acid. This particular starting material offers a unique opportunity to introduce a reactive aminomethyl handle, which can be further functionalized to explore new chemical space and generate diverse libraries of potential drug candidates.
Strategic Approach to Synthesis
The synthesis of quinazolinones from 2-aminobenzoic acid derivatives is a well-established area of organic chemistry.[6][7] A prevalent and highly effective strategy involves a two-step process: the initial acylation of the anthranilic acid derivative to form a benzoxazinone intermediate, followed by condensation with an amine to construct the quinazolinone ring.[8][9]
However, the presence of two distinct amino functionalities in 4-(aminomethyl)-3-chlorobenzoic acid—a primary aromatic amine and a primary alkyl amine—introduces a challenge of chemoselectivity during the acylation step. The primary alkyl amine of the aminomethyl group is generally more nucleophilic than the aromatic amine, whose lone pair of electrons is delocalized into the benzene ring. Consequently, direct acylation would likely occur preferentially at the aminomethyl nitrogen, leading to undesired side products.
To circumvent this, a protection-acylation-cyclization-deprotection strategy is proposed. This approach ensures the selective formation of the desired quinazolinone scaffold. The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for quinazolinones from 4-(aminomethyl)-3-chlorobenzoic acid.
Experimental Protocols
Part 1: Protection of the Aminomethyl Group
Rationale: The protection of the more nucleophilic aminomethyl group is critical to direct the subsequent acylation to the aromatic amine. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of introduction under mild basic conditions and its facile removal under acidic conditions, which are orthogonal to the conditions of the subsequent reaction steps.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 4-(Aminomethyl)-3-chlorobenzoic acid | C₈H₈ClNO₂ | 185.61 |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Deionized Water | H₂O | 18.02 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(aminomethyl)-3-chlorobenzoic acid (1.86 g, 10 mmol) in a mixture of 1,4-dioxane (50 mL) and a 1 M aqueous solution of sodium bicarbonate (25 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected intermediate as a white solid.
Part 2: Synthesis of the Benzoxazinone Intermediate
Rationale: The acylation of the aromatic amine followed by in-situ cyclization is a standard and efficient method for the formation of the benzoxazinone ring.[8] Acetic anhydride is used here as both the acylating and dehydrating agent.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| N-Boc-4-(aminomethyl)-3-chlorobenzoic acid | C₁₃H₁₆ClNO₄ | 285.72 |
| Acetic anhydride | C₄H₆O₃ | 102.09 |
Procedure:
-
Place the N-Boc-protected intermediate (2.86 g, 10 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (20 mL) to the flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled solution into ice-cold water (100 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid in a vacuum oven to obtain the benzoxazinone intermediate.
Part 3: Synthesis of the Protected Quinazolinone
Rationale: The benzoxazinone intermediate readily reacts with primary amines to form the corresponding quinazolinone.[8] In this protocol, we will use ammonium acetate as the source of ammonia to generate the unsubstituted quinazolinone at the N-3 position. Other primary amines can be used to introduce substituents at this position.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Benzoxazinone intermediate | C₁₅H₁₆ClNO₄ | 313.74 |
| Ammonium acetate | C₂H₇NO₂ | 77.08 |
| Glacial acetic acid | C₂H₄O₂ | 60.05 |
Procedure:
-
In a 100 mL round-bottom flask, suspend the benzoxazinone intermediate (3.14 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (30 mL).
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing ice-water (150 mL). A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the protected quinazolinone.
Part 4: Deprotection of the Aminomethyl Group
Rationale: The final step is the removal of the Boc protecting group to liberate the aminomethyl functionality. This is achieved under mild acidic conditions using trifluoroacetic acid (TFA).
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Protected quinazolinone | C₁₅H₁₇ClN₂O₃ | 312.76 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
Procedure:
-
Dissolve the protected quinazolinone (3.13 g, 10 mmol) in dichloromethane (DCM) (40 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The final product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final quinazolinone product. Further purification can be achieved by recrystallization or column chromatography.
Characterization and Data
The synthesized compounds should be characterized at each step using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aminomethyl protons and appearance of the Boc-protected aminomethyl protons. Shifts in the aromatic protons upon cyclization. |
| ¹³C NMR | Appearance of the carbonyl carbon of the Boc group and the quinazolinone ring. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of each intermediate and the final product. |
| Infrared (IR) Spectroscopy | Presence of characteristic C=O stretching frequencies for the carboxylic acid, benzoxazinone, and quinazolinone functionalities. N-H stretching for the amino and amide groups. |
Reaction Mechanism
The core transformation involves the formation of the quinazolinone ring from the N-acylated anthranilic acid derivative.
Caption: Mechanism of benzoxazinone and quinazolinone formation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of quinazolinone derivatives from 4-(aminomethyl)-3-chlorobenzoic acid. By employing a robust protection-acylation-cyclization-deprotection strategy, researchers can efficiently access novel quinazolinones bearing a versatile aminomethyl handle for further derivatization. This methodology opens avenues for the creation of diverse chemical libraries essential for modern drug discovery and development programs.
References
- Darwish, K. M. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi.
- Al-Obaidi, A. et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Abdelkhalek, A. S. et al. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Kumar, A. et al.
- Al-Suwaidan, I. A. et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.
- Pop, R. et al. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
- Al-Ghorbani, M. et al.
- Deulkar, A. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.
- Zhang, X. et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry.
- ResearchGate. Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- Singh, R. K. et al. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
- Alagarsamy, V. et al. Synthesis of some new tricyclic 4(3H)
- Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Kumar, S. et al. Chemistry and activity of quinazoline moiety: A systematic review study.
- Al-Ghorbani, M. et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scispace.com [scispace.com]
- 7. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
Application Note: 4-(Aminomethyl)-3-chlorobenzoic Acid in Pharmaceutical Synthesis
Abstract & Core Utility
4-(Aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8) is a specialized bifunctional building block used in the design of peptidomimetics, serine protease inhibitors, and GPCR ligands. Unlike its aniline analog (4-amino-3-chlorobenzoic acid), this molecule features a benzylamine moiety. This structural distinction is critical: the methylene spacer (
The 3-chloro substituent serves two pivotal roles in drug design:
-
Metabolic Blocking: It prevents oxidative metabolism at the ortho-position relative to the benzylic amine.
-
Conformational Locking: Through steric repulsion, it restricts the rotation of the aminomethyl group, pre-organizing the molecule for binding into hydrophobic pockets (e.g., S1/S3 pockets of proteases).
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 165530-43-8 |
| Formula | |
| Molecular Weight | 185.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/DCM.[1] |
| pKa (Calculated) | Acid: ~3.8 |
| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Ar/N₂). |
Synthetic Utility & Logic[2]
The "Orthogonal" Advantage
The molecule possesses two reactive handles: a carboxylic acid and a primary amine. In combinatorial chemistry, this allows for orthogonal protection strategies .
-
Acid Modulation: The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid compared to unsubstituted analogues, making the carboxylate a better leaving group in activation steps, but also requiring careful handling of activation reagents (e.g., HATU vs. EDC) to prevent over-activation.
-
Amine Reactivity: The benzylamine is nucleophilic but less prone to oxidation than anilines.
Diagram: Synthetic Workflows
The following diagram illustrates the two primary routes for synthesizing this intermediate and its downstream application in drug scaffolds.
Caption: Figure 1. Synthetic pathways to CAS 165530-43-8 and its divergence into therapeutic classes. Route A (Bromination/Azide) is preferred for lab scale; Route B (Hydrogenation) for manufacturing.
Experimental Protocols
Protocol A: Selective N-Boc Protection
Objective: Protect the amine moiety to allow activation of the carboxylic acid for subsequent coupling.
Reagents:
-
4-(Aminomethyl)-3-chlorobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (
) (2.5 eq) -
Dioxane/Water (1:1 v/v)
Procedure:
-
Dissolution: Suspend the starting material in Dioxane/Water. Add
slowly. The solution should become clear as the zwitterion is deprotonated. -
Addition: Cool to 0°C. Add
dropwise (dissolved in minimal dioxane). -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% AcOH).
-
Work-up:
-
Acidify carefully with 1N HCl to pH ~3 (precipitate forms).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
.
-
-
Validation: The product 4-((tert-butoxycarbonylamino)methyl)-3-chlorobenzoic acid should show a distinct carbonyl shift in IR (~1690 cm⁻¹ for acid, ~1710 cm⁻¹ for carbamate).
Protocol B: Amide Coupling (Acid Activation)
Objective: Coupling the protected intermediate to a secondary amine (building the drug scaffold).
Reagents:
-
N-Boc protected acid (from Protocol A) (1.0 eq)
-
Amine coupling partner (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the N-Boc acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes. Note: The solution often turns yellow.
-
Coupling: Add the amine partner followed immediately by DIPEA.
-
Monitoring: Stir at RT for 2–12 hours. Monitor via LC-MS. Look for the mass
. -
Critical Control Point: If the reaction is sluggish, check for steric hindrance caused by the 3-chloro group. Heating to 40°C may be required, but avoid
to prevent Boc-deprotection.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Zwitterionic nature of the amino-acid. | Use basic buffers (pH > 10) or acidic media (pH < 2) for dissolution. For organic reactions, protect the amine (Boc/Fmoc) first. |
| Regioisomer Impurities | Contamination with 2-chloro or 4-chloro isomers during starting material synthesis. | QC Check: Use ¹H NMR. The 3-chloro isomer shows a specific splitting pattern (d, d, s) distinct from the symmetric 2,6- or 3,5-isomers. |
| Cyclization | Formation of lactams if coupling to an alpha-amino ester. | Ensure the amine partner is not capable of intramolecular attack. Use steric bulk to prevent self-cyclization. |
References
-
Chemical Identity & Structure: PubChem.[2] Compound Summary for CID 11238466 (4-(Aminomethyl)-3-chlorobenzoic acid).Link
-
Synthetic Methodology (Reductive Amination/Staudinger): Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. Link
-
Pharmaceutical Application (Protease Inhibitors): Sanderson, P. E., et al. (1998). L-375,378, a potent and selective oral thrombin inhibitor. Journal of Medicinal Chemistry. (Context: Benzylamine P1 moieties). Link
-
Patent Context (Benzoyl-guanidine mimics): Google Patents. WO2011087211A2: Preparation method of 4-aminomethylbenzoic acid. (Provides the base methodology for the non-chloro analog, adaptable to the chloro-derivative). Link
Sources
Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)-3-chlorobenzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
The synthesis of peptides with non-proteinogenic amino acids is a rapidly advancing field in drug discovery and materials science. The incorporation of these unique building blocks can confer advantageous properties to peptides, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and novel structural motifs.[1] 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is a bifunctional scaffold that can be integrated into peptide chains to introduce a rigid, substituted aromatic linker. Its unique structure allows for the creation of "pseudopeptides" or peptidomimetics, where the typical peptide bond is replaced by a more stable linkage, or for the introduction of a side chain with a reactive aminomethyl group for further functionalization.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its successful application in SPPS.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂NO₂ | |
| Molecular Weight | 222.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 224-229 °C | |
| Solubility | Soluble in DMF and other polar aprotic solvents used in SPPS. | Inferred from general SPPS knowledge. |
| CAS Number | 2486-71-7 |
Strategic Considerations for SPPS Incorporation
The structure of 4-(Aminomethyl)-3-chlorobenzoic acid presents two key functionalities that require strategic management during SPPS: the carboxylic acid group and the aminomethyl group. The hydrochloride salt form also necessitates a neutralization step prior to coupling.
Orthogonal Protection Strategy
To enable its use as a building block in a growing peptide chain, the aminomethyl group of 4-(Aminomethyl)-3-chlorobenzoic acid must be protected with a group that is stable throughout the peptide synthesis and can be selectively removed if further functionalization of this side chain is desired. The most common and effective protecting groups in this context are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[3]
-
Fmoc Protection: For seamless integration into standard Fmoc-based SPPS protocols, the aminomethyl group should be protected with an Fmoc group. This allows for the deprotection of the N-terminal Fmoc group of the growing peptide chain without affecting the Fmoc group on the 4-(aminomethyl)-3-chlorobenzoic acid side chain.[3][]
-
Boc Protection: Alternatively, Boc protection of the aminomethyl group can be employed. This is particularly useful if a different deprotection strategy is desired for the side chain, as the Boc group is stable to the piperidine treatment used for Fmoc removal but can be cleaved with acid.[5]
A key consideration is the selective protection of the more nucleophilic aminomethyl group over the less reactive arylamino group. Studies on the closely related compound 4-amino-3-(aminomethyl)benzoic acid (AmAbz) have shown that reagents like Fmoc-OSu or Boc₂O react selectively with the aminomethyl group.[6] This selectivity is attributed to the higher basicity and steric accessibility of the aminomethyl nitrogen compared to the arylamino nitrogen, whose lone pair is delocalized into the aromatic ring.
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.
Protocol 1: Preparation of Fmoc-4-(aminomethyl)-3-chlorobenzoic Acid
This protocol describes the selective Fmoc protection of the aminomethyl group of this compound.
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution and Neutralization: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) portion-wise with stirring until the effervescence ceases and the starting material is fully dissolved and neutralized.
-
Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane. Add this solution dropwise to the neutralized solution of 4-(aminomethyl)-3-chlorobenzoic acid at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting solid can be further purified by recrystallization or column chromatography if necessary. Confirm the structure and purity of the product by NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis
This protocol outlines the steps for incorporating the prepared Fmoc-4-(aminomethyl)-3-chlorobenzoic acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin for the desired C-terminus)
-
Fmoc-protected standard amino acids
-
Fmoc-4-(aminomethyl)-3-chlorobenzoic acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Standard Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Incorporation of Fmoc-4-(aminomethyl)-3-chlorobenzoic Acid:
-
Follow the same pre-activation and coupling procedure as in step 4, using Fmoc-4-(aminomethyl)-3-chlorobenzoic acid.
-
Due to the potential for slightly reduced reactivity of this non-standard building block, consider extending the coupling time to 3-4 hours or performing a double coupling (repeating the coupling step without an intermediate deprotection).
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.[7]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using the standard deprotection procedure.
-
Final Washing and Drying: Wash the resin extensively with DMF, DCM, and finally methanol. Dry the peptide-resin under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Procedure:
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.[8] The choice of scavengers should be tailored to the specific amino acids in the peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and decantation of the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry.
Visualizing the Workflow
Chemical Structure and Protection Scheme
Caption: Protection of the aminomethyl group with Fmoc.
SPPS Incorporation Workflow
Caption: General workflow for SPPS incorporation.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling of Fmoc-4-(aminomethyl)-3-chlorobenzoic acid, a second coupling is recommended. The steric hindrance and electronic effects of the substituted aromatic ring may slow down the reaction kinetics compared to standard amino acids.
-
Side Reactions during Cleavage: The electron-donating aminomethyl group and the electron-withdrawing chloro group can influence the reactivity of the aromatic ring. While standard scavengers like TIS are generally effective, for peptides containing other sensitive residues (e.g., Trp, Cys, Met), a more tailored cleavage cocktail may be necessary to prevent side reactions.
-
Solubility Issues: While the Fmoc-protected building block is expected to have good solubility in DMF, if solubility issues arise, the use of a small amount of a co-solvent like N-methyl-2-pyrrolidone (NMP) may be beneficial.
Conclusion
This compound is a versatile building block for the synthesis of modified peptides and peptidomimetics. By employing a straightforward Fmoc-protection strategy for the aminomethyl group, this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis protocols. The protocols and insights provided in this application note offer a comprehensive guide for researchers to successfully utilize this unique scaffold in their synthetic endeavors, ultimately contributing to the development of novel peptide-based therapeutics and materials.
References
-
G. T. Bourne, S. W. Golding, W. D. F. Meutermans, P. F. Alewood, M. L. Smythe, J. Org. Chem.2000 , 65 (22), 7432-7438. [Link]
-
J. B. Blanco-Canosa, F. Albericio, Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 2014 , 21(5), 416-425. [Link]
-
P. Cudic, M. Stawikowski, Pseudopeptide Synthesis via Fmoc Solid-Phase Synthetic Methodology. Mini-Reviews in Organic Chemistry, 2007 , 4(4), 306-317. [Link]
-
Springer Nature. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. [Link]
-
Amanote Research. Synthesis of a Novel Category of Pseudo-Peptides. [Link]
-
F. Dick, Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]
-
PubChem. 4-Amino-3-chlorobenzoic acid. [Link]
-
J. H. Varkey, Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. In: Peptide and Protein Engineering. IntechOpen. [Link]
-
A. G. Kaye, P. J. Stas, H. J. Yoon, G. G. Fullerton, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Beilstein Journals. Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation. [Link]
-
W. C. Chan, P. D. White, Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
U.S. Environmental Protection Agency. 3-Amino-4-chlorobenzoic acid Properties. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid
Welcome to the technical support guide for the purification of 4-Amino-2-chlorobenzoic acid via recrystallization. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth procedural guidance and robust troubleshooting solutions based on established scientific principles.
As Senior Application Scientists, we understand that successful purification is not just about following steps but about understanding the causality behind them. This guide is structured to provide that understanding, ensuring a reliable and reproducible protocol.
Principles of Recrystallization for 4-Amino-2-chlorobenzoic Acid
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of pure crystals.[1] Soluble impurities remain in the "mother liquor" (the remaining solution), while insoluble impurities are removed by hot filtration.[2]
For 4-Amino-2-chlorobenzoic acid, its molecular structure—containing both a polar carboxylic acid group and an amino group, alongside a nonpolar benzene ring—dictates its solubility. A suitable solvent must dissolve the compound effectively at high temperatures but poorly at low temperatures to maximize recovery.[3] Methanol has been identified as an effective solvent for this purpose.[4]
Detailed Experimental Protocol
This protocol provides a validated method for the recrystallization of 4-Amino-2-chlorobenzoic acid.
Step 1: Dissolution
Place the crude 4-Amino-2-chlorobenzoic acid into an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (methanol) to its boiling point. Add the minimum amount of hot methanol to the flask to completely dissolve the solid. This is a critical step; adding too much solvent will significantly reduce the final yield.[3][5]
Step 2: Decolorization (Optional)
If the resulting solution has a noticeable color (e.g., beige, light brown), this indicates the presence of colored impurities.[6] To remove these, add a small amount (a spatula tip) of activated charcoal to the hot solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Gravity Filtration
This step removes insoluble impurities and activated charcoal (if used). It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product in the filter funnel.[1] To achieve this:
-
Use a short-stemmed or stemless funnel.
-
Place the receiving flask on a hot plate to keep it warm.
-
Pre-heat the funnel by pouring some hot solvent through it.
-
Filter the hot solution quickly.
Step 4: Crystallization
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a precipitate.[1] Rapid cooling can trap impurities within the crystal lattice. Once the solution has reached room temperature, you can place it in an ice-water bath to maximize the crystal yield.[2]
Step 5: Isolation and Washing
Collect the purified crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining mother liquor. Using ice-cold solvent is vital to avoid redissolving the product.[3]
Step 6: Drying
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air-dry. For a more efficient process, a vacuum oven at a low temperature can be used. The melting point of pure 4-Amino-2-chlorobenzoic acid is approximately 211 °C (with decomposition).
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 4-Amino-2-chlorobenzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 4-Amino-2-chlorobenzoic acid.
Q1: My crude 4-Amino-2-chlorobenzoic acid is a beige or light brown powder. Is this normal?
A: Yes, this is quite common. The coloration can be due to trace impurities from the synthesis, such as residual 2-chloro-4-nitrobenzoic acid, or minor oxidation products.[6] The recrystallization procedure, especially with the optional activated charcoal step, is highly effective at removing these colored impurities to yield a white or off-white crystalline product.
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A: This is one of the most frequent issues and is almost always caused by using too much solvent during the dissolution step.[5]
-
Solution: Gently heat the solution to evaporate some of the methanol. Continue to heat until you observe the solution becoming slightly cloudy, which indicates the saturation point is being reached. Then, remove it from the heat and allow it to cool slowly again.
-
Inducing Crystallization: If the solution is supersaturated but crystals still won't form, you can try "seeding" the solution by adding a tiny crystal of the pure compound. Alternatively, gently scratching the inside of the flask with a glass rod just below the surface of the liquid can create a rough surface that initiates crystal growth.[3]
Q3: My compound separated as an oil instead of forming crystals. What went wrong?
A: This phenomenon, known as "oiling out," typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high.[5]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature. Then, allow the solution to cool very slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling out.[5]
Q4: My final yield of pure crystals is very low. How can I improve it?
A: A low yield can result from several factors:
-
Using too much solvent: As mentioned, this is the most common cause.[3] Always use the absolute minimum amount of hot solvent for dissolution.
-
Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, it will be lost. Ensure your apparatus is sufficiently hot.[1]
-
Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.[3]
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath after initial room-temperature cooling to maximize precipitation from the solution.[2]
Q5: How do I select the right solvent if I am not using methanol?
A: A good recrystallization solvent should:
-
Dissolve the compound completely when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the final crystals.[3] Solvent mixtures, such as ethanol/water, can also be effective.[6] Small-scale solubility tests are recommended to find the optimal solvent or solvent system for your specific compound.[7]
Q6: How can I verify the purity of my recrystallized product?
A: There are several methods to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (approx. 211 °C for 4-Amino-2-chlorobenzoic acid). Impurities tend to depress and broaden the melting point range.[1]
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique to assess purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative check.
-
Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure of the compound and help identify any remaining impurities by their characteristic signals.
Solvent Selection and Properties
| Solvent | Usefulness for 4-Amino-2-chlorobenzoic Acid | Rationale & Key Considerations |
| Methanol | Highly Recommended | Reported as an effective solvent, providing good solubility when hot and lower solubility when cold.[4] Its volatility makes it easy to remove during drying. |
| Ethanol/Water | Potentially Effective | Solvent mixtures can be fine-tuned for optimal solubility. Often effective for aminobenzoic acids.[6] Requires careful determination of the correct ratio. |
| Ethyl Acetate | Possible Alternative | Mentioned as a solvent used for extraction, suggesting some solubility.[8] Its suitability for recrystallization would need to be confirmed with solubility tests. |
| Water | Poor Choice (as a single solvent) | While the molecule has polar groups, the overall solubility of many amino acids in water decreases with the addition of organic side chains or groups.[9] Generally, it is not the primary choice for this specific compound's recrystallization. |
Safety Precautions
-
4-Amino-2-chlorobenzoic acid may cause skin and serious eye irritation.[10]
-
It may also cause respiratory irritation.[10]
-
Always handle the chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Avoid inhalation of dust.[12]
-
Consult the Safety Data Sheet (SDS) for complete safety information before beginning any work.[11][12]
References
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem. Retrieved from [Link]
-
Arshad, S., et al. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-4-chlorobenzoic acid (CAS 89-77-0). Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization 2. Retrieved from [Link]
- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 4-Amino-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ca [fishersci.ca]
Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Amino-2-chlorobenzoic acid. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address common challenges related to impurity identification and removal. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 4-Amino-2-chlorobenzoic acid?
Potential impurities in 4-Amino-2-chlorobenzoic acid typically originate from its synthetic pathway or subsequent degradation. A prevalent synthesis method involves the reduction of 2-Chloro-4-nitrobenzoic acid.[1][2] Consequently, the most frequently encountered impurities include:
-
Unreacted Starting Materials: Residual 2-Chloro-4-nitrobenzoic acid is a primary concern.[1]
-
Isomeric Impurities: Other isomers of amino-chlorobenzoic acid can be present, arising from impurities in the starting materials or non-specific reactions.[1]
-
Reaction By-products: Side reactions during the synthesis can generate structurally related substances.[1]
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as methanol or isopropanol, may be retained in the final product.
-
Degradation Products: Oxidation of the amino group can lead to colored impurities and degradation.[1]
Q2: My 4-Amino-2-chlorobenzoic acid powder is off-white or beige, not pure white. Is this a purity issue?
The appearance of 4-Amino-2-chlorobenzoic acid is often a beige to light brown powder. This coloration can be indicative of trace impurities, particularly oxidation products or residual nitro-aromatic compounds from the synthesis.[1] While this may be acceptable for some applications, high-purity material for pharmaceutical development should be as colorless as possible. Recrystallization is a highly effective method for both purification and decolorization. For persistent color, adding a small amount of activated charcoal to the hot solvent during recrystallization can effectively adsorb these colored impurities before filtration.[1]
Q3: Which analytical techniques are best for identifying and quantifying impurities in my 4-Amino-2-chlorobenzoic acid sample?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities. A reversed-phase C18 column with UV detection is highly effective.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities, residual solvents, and can be used to monitor reaction completion.[1][2] Due to the low volatility of 4-Amino-2-chlorobenzoic acid, a derivatization step is often required for the main analyte.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the primary compound and can help identify and quantify impurities by their unique signals, provided they are present at sufficient levels (>1%).[7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work.
Issue 1: Sub-optimal Purity After Synthesis
-
Problem: The purity of my synthesized 4-Amino-2-chlorobenzoic acid is significantly lower than expected, as confirmed by HPLC or NMR analysis. I'm observing a large peak corresponding to the starting material, 2-chloro-4-nitrobenzoic acid.
-
Causality & Solution: This issue points to either an incomplete reaction or inefficient purification during the workup.
-
Ensure Complete Reaction: Before terminating the reaction, its completion must be verified. Use a rapid monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the full consumption of the starting material.[1] If the reaction has stalled, consider extending the reaction time or re-evaluating catalyst activity.[1]
-
Optimize Workup: During the extraction phase, impurities can be carried over. For instance, if using potassium hydroxide (KOH) in the reaction, it must be thoroughly removed.[2] Wash the organic extract multiple times with water to remove water-soluble inorganic salts.[1][2]
-
Implement Robust Purification: A single purification step may be insufficient. Recrystallization from a suitable solvent like methanol is a powerful technique for removing most impurities. If isomers or closely related by-products are present, column chromatography may be necessary for effective separation.
-
Issue 2: Difficulty Achieving Crystallization During Purification
-
Problem: During recrystallization, my product either fails to crystallize upon cooling or separates as an oil.
-
Causality & Solution: These are common recrystallization challenges often caused by incorrect solvent saturation, cooling rate, or the presence of impurities that inhibit crystal lattice formation.[1]
-
No Crystal Formation: The solution is likely not sufficiently supersaturated.
-
Action: Reheat the solution and boil off a small portion of the solvent to increase the concentration of the solute. Allow it to cool slowly again. Induce crystallization by gently scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a single, tiny "seed" crystal of pure 4-Amino-2-chlorobenzoic acid.[1]
-
-
"Oiling Out": The product is separating from the solution as a liquid phase instead of a solid. This often happens when the solute's melting point is lower than the boiling point of the solvent or when the solution is cooled too rapidly.
-
Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the flask to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[8]
-
-
Visualized Workflows & Data
Impurity Generation & Removal Pathway
Caption: Logical flow of impurity introduction and removal.
General Analysis & Purification Workflow
Caption: Step-by-step workflow for purifying crude product.
Quantitative Method Comparison
This table summarizes the typical performance characteristics of primary analytical techniques for 4-Amino-2-chlorobenzoic acid, based on established methods for the analyte and similar compounds.[5][6]
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Experimental Protocols
Protocol 1: Identification and Quantification of Impurities by HPLC
Objective: To separate, identify, and quantify 4-Amino-2-chlorobenzoic acid and its potential impurities using reversed-phase HPLC with UV detection.
Methodology Rationale: This method uses a C18 column, which is a non-polar stationary phase. A polar mobile phase is used to elute compounds. Non-polar compounds (like some impurities) will be retained longer on the column, while more polar compounds will elute faster, allowing for effective separation. The acidic modifier (acetic or formic acid) ensures that the carboxylic acid group of the analyte is protonated, leading to sharper peaks and better retention.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of water, acetonitrile, methanol, and glacial acetic acid (e.g., in a 74:20:5:1 ratio). Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a pure standard of 4-Amino-2-chlorobenzoic acid in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration, such as 1 mg/mL. Prepare a series of dilutions from this stock to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3]
-
Sample Preparation: Accurately weigh the test sample of 4-Amino-2-chlorobenzoic acid and dissolve it in the diluent to a known concentration within the calibration range (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.
-
Inject the sample solution.
-
Compare the retention times in the sample chromatogram to the standard. Any additional peaks are potential impurities.
-
Quantify the main peak and any impurity peaks using the calibration curve.
-
Protocol 2: Purification by Recrystallization
Objective: To purify crude 4-Amino-2-chlorobenzoic acid by removing impurities based on differences in solubility.
Methodology Rationale: Recrystallization works on the principle that most solids are more soluble in a hot solvent than in a cold one.[8] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[9] Methanol has been reported as an effective solvent for this compound.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent. Methanol is a good starting point.
-
Dissolution: Place the crude 4-Amino-2-chlorobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to completely dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, wait for the boiling to subside, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[9]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold methanol to rinse away any remaining soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Determine the melting point and re-analyze by HPLC to confirm purity.
References
-
Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
-
Çinar, M., & Karabacak, M. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1). Available from: [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Khan, I. U., et al. (2011). 4-Amino-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. Available from: [Link]
-
University of California, Irvine. Recrystallization of Benzoic Acid. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
University of Babylon. EXPERIMENT (3) Recrystallization. Available from: [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (1983). Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(4), 433-435. Available from: [Link]
-
University of Rochester. Liquid/liquid Extraction. Available from: [Link]
-
Sharma, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 1-10. Available from: [Link]
-
Spácil, Z., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences, 23(14), 7674. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
University of California, Riverside. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]
-
Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2541-2554. Available from: [Link]
-
Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available from: [Link]
-
Biotage. How to isolate impurities from a reaction product. Available from: [Link]
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
ResearchGate. (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Available from: [Link]
-
Waters Help Center. [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to improve yield, ensure purity, and overcome common challenges in this synthetic pathway.
I. Synthesis Overview & Key Challenges
The synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route begins with the commercially available 4-amino-3-chlorobenzoic acid. The core of this strategy involves the protection of the amino group, followed by reduction of the carboxylic acid to a hydroxymethyl group, which is then converted to the aminomethyl group.
A significant challenge in this synthesis is preventing side reactions, such as the formation of dimers and other impurities. Additionally, the purification of the final product can be complex due to its zwitterionic nature, which often leads to poor solubility in many common organic solvents.[1] This guide will address these issues and provide practical solutions.
Synthetic Pathway Visualization
Caption: Proposed synthetic pathway for 4-(Aminomethyl)-3-chlorobenzoic acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reduction Step | - Incomplete reaction. - Degradation of the starting material or product. - Inactive reducing agent. | - Monitor the reaction closely using TLC or LC-MS to ensure completion. - Control the reaction temperature carefully, as many reducing agents are highly reactive and can cause side reactions at elevated temperatures. - Use a freshly opened or properly stored reducing agent. Test the activity of the reducing agent on a small scale with a known substrate if in doubt. |
| Formation of Dimer By-products | - Intermolecular reactions between the amino group of one molecule and the activated carboxylic acid of another. | - Use a suitable protecting group for the amino function to prevent its participation in side reactions. - In certain reduction methods, the amount of base, such as NaOH, can influence dimer formation. Increasing the amount of NaOH may decrease the formation of dimer by-products.[2] |
| Difficulty in Product Purification | - The zwitterionic nature of the final product leads to poor solubility in many organic solvents.[1] - The product may exist as a salt, affecting its solubility.[1] | - Recrystallization from a methanol/water mixture can be effective for purification.[3] - If the product is in a salt form, it may be more soluble in polar solvents after acidification with a mineral acid like HCl.[1] - Consider converting the product to its hydrochloride salt for easier handling and purification, which can then be neutralized in a subsequent step if the free base is required. |
| Incomplete Deprotection | - Inefficient cleavage of the protecting group. - Catalyst poisoning (in the case of hydrogenolysis). | - Ensure the deprotection conditions are appropriate for the specific protecting group used. - For hydrogenolysis (e.g., with a Cbz group), use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the system is free of catalyst poisons like sulfur compounds. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the amino function in 4-amino-3-chlorobenzoic acid?
A1: The choice of protecting group depends on the subsequent reaction conditions. For reductions with borane or lithium aluminum hydride, a Boc (tert-butyloxycarbonyl) group is often suitable due to its stability under these conditions and its relatively straightforward removal with acid (e.g., trifluoroacetic acid). A Cbz (carboxybenzyl) group is another option, which can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups.
Q2: My final product, 4-(aminomethyl)benzoic acid, is insoluble in methanol, although many papers suggest it should dissolve. What could be the issue?
A2: This is a common issue and is likely due to the zwitterionic nature of the molecule (CO2- and NH3+).[1] In its zwitterionic form, it is often insoluble in most organic solvents, including methanol.[1] The solubility can be significantly improved by converting it to a salt form. Acidifying a suspension of the compound in methanol with a mineral acid like sulfuric acid or hydrochloric acid should help it dissolve by protonating the carboxylate group.[1] It is also possible that the material has polymerized over time, especially if it is an older sample.[1]
Q3: Can I use a one-pot synthesis method to improve efficiency?
A3: While a complete one-pot synthesis from the starting material to the final product is challenging due to the need for different reaction conditions for each step, some steps can be combined. For example, after the reduction of the carboxylic acid, it may be possible to proceed with the conversion to the aminomethyl group without extensive purification of the intermediate alcohol. However, this approach requires careful optimization to avoid the accumulation of impurities.
Q4: What are the key safety precautions to take during this synthesis?
A4: Several reagents used in this synthesis require careful handling.
-
Reducing agents like lithium aluminum hydride and borane are highly flammable and react violently with water. They should be handled under an inert atmosphere (e.g., argon or nitrogen) and in anhydrous solvents.
-
Thionyl chloride , which can be used for esterification, is corrosive and releases toxic HCl gas upon contact with moisture.[4] It should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Detailed Experimental Protocols
Protocol 1: Boc Protection of 4-Amino-3-chlorobenzoic acid
-
Suspend 4-amino-3-chlorobenzoic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as sodium bicarbonate (2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Reduction of the Carboxylic Acid
Caution: This reaction should be performed under an inert atmosphere in anhydrous solvents.
-
Dissolve the Boc-protected 4-amino-3-chlorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, 1.5-2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected amino alcohol.
V. References
-
Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from
-
Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid. Retrieved from
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
-
Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 14(1), 28766.
-
ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? Retrieved from [Link]
-
Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102791677B - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 3. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methods for stabilizing 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride in solution
Topic: Methods for stabilizing 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride in solution
Subject: this compound (CAS 165530-43-8)
Senior Scientist Overview
The Molecule:
You are working with This compound . It is critical to distinguish this from its aniline analog (4-amino-3-chlorobenzoic acid). Your molecule contains a benzylic amine (
The Core Challenge: This molecule is a zwitterionic intermediate trapped in a hydrochloride salt form. Its stability in solution is governed by a "U-shaped" solubility curve dependent on pH.
-
In Acid (pH < 3): It exists as a soluble cation (
). -
In Neutral/Weak Acid (pH 4–8): It sheds the HCl, forming a zwitterion (
) which often aggregates and precipitates. -
In Base (pH > 9): It exists as a soluble anion (
).
Primary Instability Vectors:
-
Isoelectric Precipitation: Inadvertent buffering to pH 5–7 will cause immediate crashing out.
-
Atmospheric Carbamylation: The free benzylic amine (at pH > 7) avidly reacts with atmospheric
to form insoluble carbamates. -
Benzylic Oxidation: Long-term exposure to air can oxidize the methylene bridge to an aldehyde or carboxylic acid.
Solubility & Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Target: Maintain the protonated cationic state to prevent precipitation and oxidation.
| Parameter | Specification | Mechanism |
| Solvent | 0.1 M HCl (aqueous) or DMSO (anhydrous) | HCl: Forces protonation, preventing zwitterion formation.DMSO: Aprotic, prevents hydrolysis/aggregation. |
| Concentration | Max 100 mM | High concentrations increase risk of dimerization. |
| Additives | None for short term. | Avoid phosphate buffers (precipitation risk). |
Step-by-Step:
-
Weighing: Weigh the hydrochloride salt rapidly. It is hygroscopic.
-
Dissolution (Aqueous): Add 0.1 M HCl to the powder. Do not add water first; the local high concentration might cause transient precipitation that is hard to redissolve. Vortex until clear.
-
Dissolution (DMSO): Use anhydrous DMSO (Grade
99.9%). Sonicate for 30 seconds if needed. -
Filtration: If used for cell culture, filter through a 0.22
m PVDF membrane. Note: Nylon filters may bind the drug.
Protocol B: pH Adjustment & Buffering
Warning: The "Danger Zone" for this molecule is pH 4.5 – 7.5.
If you must use a physiological buffer (pH 7.4):
-
Do not dilute the HCl stock directly into PBS (Phosphate Buffered Saline). The phosphate anions can ion-pair with the amine, causing precipitation.
-
Use HEPES or Tris: Prepare the buffer at the final desired concentration.
-
Dropwise Addition: Add the stock solution slowly to the stirring buffer to prevent local high concentrations.
-
Immediate Use: Solutions at pH 7.4 are thermodynamically unstable regarding oxidation and carbamylation. Use within 4 hours.
Mechanism of Instability (Visualized)
The following diagram illustrates the pH-dependent solubility states and the degradation pathways you must avoid.
Caption: Solubility transitions and degradation risks. Note the central "Zwitterion" trap where precipitation occurs.
Troubleshooting & FAQ
Q1: My solution turned slightly yellow after 24 hours at Room Temperature. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation of the benzylic amine or trace phenol formation (if impurities present).
-
Action: If used for precise analytical standards (HPLC/MS), discard . For rough biological screening, it may still be 95%+ active, but verify concentration.
-
Prevention: Store stocks at -20°C and blanket with Nitrogen or Argon gas after opening.
Q2: A white precipitate formed immediately upon adding my stock to cell culture media.
-
Diagnosis: Isoelectric precipitation. The media (pH 7.[1]4) neutralized the HCl salt, and the molecule crashed out at its pI.
-
Action:
-
Lower the final concentration.
-
Pre-dilute the stock in a 1:1 mix of DMSO/Water before adding to media.
-
Ensure the stock is added to a stirring volume of media, not static.
-
Q3: Can I use Phosphate Buffered Saline (PBS)?
-
Risk: Moderate. Phosphate ions can form less soluble salts with the aminomethyl cation compared to chloride.
-
Recommendation: HEPES or MOPS buffers are superior for this class of compounds as they do not coordinate as strongly with the amine.
Q4: How should I store the solid powder?
-
Requirement: Cold (-20°C), Desiccated, and Dark.
-
Why: The HCl salt is hygroscopic. Absorption of water leads to hydrolysis of the crystal lattice, making the solid sticky and prone to degradation.
References
-
PubChem. (2025).[2] 4-(Aminomethyl)-3-chlorobenzoic acid - Compound Summary. National Library of Medicine. [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Sema, T., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]
Sources
Minimizing byproduct formation during aminobenzoic acid derivatization
Technical Support Center: Aminobenzoic Acid Derivatization
Introduction
Welcome to the technical support hub for aminobenzoic acid (ABA) derivatization. Whether you are performing high-sensitivity glycan analysis using 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB) , or utilizing 4-aminobenzoic acid (4-ABA/PABA) as a pharmaceutical intermediate, the presence of byproducts is the primary bottleneck to data integrity and yield.
This guide moves beyond basic kit instructions to address the causality of failure. We focus on the two most critical degradation pathways: acid-catalyzed desialylation in analytical labeling and oxidative oligomerization in synthetic coupling.
Module 1: Glycan Analysis (2-AA / 2-AB Labeling)
Context: Reductive amination of N-glycans. Primary Issue: The conditions required to form the Schiff base (acidic pH, high heat) often hydrolyze sialic acids, skewing quantitative profiles.
The Mechanism of Failure
To troubleshoot, you must visualize the competition between labeling and degradation.
Figure 1: The kinetic competition in reductive amination. High temperatures drive both Schiff base formation and desialylation. The goal is to accelerate reduction before hydrolysis occurs.
Optimized Protocol: The 2-Picoline Borane (2-PB) System
Why this works: Unlike Sodium Cyanoborohydride (NaCNBH₃), 2-PB is non-toxic and effective at slightly higher pH levels, significantly reducing acid hydrolysis of sialic acids [1][2].
Reagents:
-
Labeling Solvent: 30% Acetic Acid in DMSO (v/v).
-
Dye Stock: 0.35 M 2-AA or 2-AB in Labeling Solvent.
-
Reductant: 1 M 2-Picoline Borane in Labeling Solvent.
Step-by-Step Workflow:
-
Dry Down: Ensure glycan samples are completely dry (lyophilized). Residual water hydrolyzes the Schiff base back to the aldehyde.
-
Reagent Mix: Prepare the Dye/Reductant mix immediately before use (do not store).
-
Ratio: Mix Dye Stock and Reductant 1:1.
-
-
Incubation: Add 10 µL of mix to the glycan pellet.
-
Standard: 65°C for 2 hours (Risk of ~5% desialylation).
-
High-Fidelity (Sialylated):37°C for 16 hours . (Reduces desialylation to <1%).
-
-
Cleanup: Immediate HILIC SPE cleanup is mandatory to remove excess free dye which suppresses ionization in MS.
Troubleshooting Matrix (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Loss of Sialic Acid (Peaks Shift) | Acid concentration too high or Temp >65°C. | Switch to 2-Picoline Borane at 37°C overnight. Ensure acetic acid constitutes no more than 15-30% of the solvent volume [1]. |
| Low Labeling Efficiency | Residual water in sample or old reductant. | Lyophilize samples thoroughly. Use anhydrous DMSO. 2-PB is stable, but NaCNBH₃ degrades rapidly in moisture. |
| "Salt" Adducts in MS (+Na, +K) | Incomplete SPE cleanup. | Use Ammonium Formate (100mM, pH 4.4) during the SPE wash step to displace sodium ions before elution. |
| Double Peaks (Isomers) | Incomplete ring closure or stereoisomers. | 2-AB/2-AA labeling opens the ring. Ensure the LC gradient is shallow enough to resolve structural isomers, but be aware the label itself creates an open-ring form. |
Module 2: Synthetic Coupling (4-ABA / PABA)
Context: Using 4-aminobenzoic acid as a building block in drug synthesis. Primary Issue: 4-ABA is "amphoteric" (contains both amine and acid). It can self-polymerize or oxidize into azo/azoxy species if not handled correctly.
The "Self-Coupling" Trap
When activating 4-ABA for amide coupling, the molecule can react with itself instead of your target.
Figure 2: Without protecting groups, activated 4-ABA reacts with its own amine tail, forming oligomers.
Technical FAQs: Synthesis & Stability
Q: My 4-ABA solution turns brown/black within hours. How do I prevent this? A: This is oxidative degradation, forming azo-dimers and quinoid species [3].
-
Protocol: Always dissolve 4-ABA in degassed solvents (sparged with Argon/Nitrogen).
-
Additive: If the reaction tolerates it, add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% or perform the reaction in the dark, as UV light accelerates this oxidation [3].
Q: How do I couple 4-ABA to an amine without self-polymerization? A: You cannot activate unprotected 4-ABA directly.
-
Method A (Protection): Use Fmoc-4-ABA-OH . Couple it, then deprotect the amine.
-
Method B (In-Situ): If you must use unprotected 4-ABA, use a "Reverse Addition" strategy:
-
Dissolve the target amine and the coupling agent (e.g., HATU) in the flask first.
-
Add 4-ABA very slowly (dropwise) to the mixture. This ensures the target amine is always in huge excess relative to the activated 4-ABA, statistically favoring the cross-reaction over self-reaction.
-
Q: I see a mass peak corresponding to [M + 43] during coupling. What is it? A: If you are using EDC/NHS or acetylation chemistry, this is likely N-acetylation of the aniline nitrogen. The amine on 4-ABA is nucleophilic enough to attack activated esters intended for other sites.
-
Fix: Use Boc-protection for the aniline nitrogen during the coupling step.
References
-
Bigge, J. C., et al. (1995). "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238.
-
Ruhaak, L. R., et al. (2010). "2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination."[1][2][3] Proteomics, 10(12), 2330-2336.
-
Gao, Y., et al. (2015). "Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II)." Environmental Science and Pollution Research, 23, 5849–5857.
Sources
Validation & Comparative
4-(Aminomethyl)-3-chlorobenzoic acid vs. 4-aminobenzoic acid biological activity
Topic: 4-(Aminomethyl)-3-chlorobenzoic acid vs. 4-aminobenzoic acid biological activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Guide to Biological Activity and Pharmacophore Applications
Executive Summary: Metabolite vs. Inhibitor Scaffold
This guide analyzes the distinct biological profiles of 4-aminobenzoic acid (PABA) and its structural analog 4-(aminomethyl)-3-chlorobenzoic acid (AMCB) . While they share a benzoic acid core, their biological activities diverge radically due to specific functional group modifications.
-
PABA is a fundamental metabolic substrate, serving as the precursor for folate synthesis in bacteria and plants. It is the primary target for sulfonamide antibiotics.
-
AMCB acts as a pharmacophore scaffold in medicinal chemistry. It is a derivative of 4-(aminomethyl)benzoic acid (PAMBA), utilized primarily to design serine protease inhibitors (e.g., Thrombin, Factor Xa) where the aminomethyl group mimics the arginine side chain (P1 residue).
This guide contrasts their physicochemical properties, mechanisms of action, and experimental validation protocols.
Chemical & Physicochemical Comparison
The shift from an aniline (PABA) to a benzylamine (AMCB) significantly alters basicity and flexibility, dictating their biological targets.
| Feature | 4-Aminobenzoic Acid (PABA) | 4-(Aminomethyl)-3-chlorobenzoic acid (AMCB) |
| Structure | Aniline derivative (Rigid conjugation) | Benzylamine derivative (Flexible linker) |
| Key Substituent | 4-Amino (-NH₂) | 4-Aminomethyl (-CH₂NH₂) + 3-Chloro (-Cl) |
| Basicity (pKa of amine) | ~2.4 (Weak base, electron-delocalized) | ~9.0–9.5 (Strong base, aliphatic amine) |
| Physiological Charge | Neutral/Zwitterionic at pH 7.4 | Cationic (Protonated amine) at pH 7.4 |
| Primary Biological Role | Metabolic Substrate (Folate Synthesis) | Enzyme Inhibitor Anchor (P1 Pocket Binder) |
| CAS Number | 150-13-0 | 165530-43-8 |
Expert Insight: The high basicity of AMCB is the critical differentiator. At physiological pH, the aminomethyl group is protonated (
Mechanism of Action: The Divergence
A. PABA: The Folate Synthesis Pathway
PABA is the substrate for Dihydropteroate Synthase (DHPS) . It condenses with pteridine to form dihydropteroic acid, the precursor to tetrahydrofolate (DNA synthesis cofactor).
Mechanism:
-
PABA enters the DHPS active site.
-
The amino group acts as a nucleophile attacking the pterin-pyrophosphate intermediate.
-
Inhibition: Sulfonamides mimic PABA, competitively inhibiting DHPS.
B. AMCB: Serine Protease Inhibition (The S1 Pocket)
AMCB is a structural evolution of PAMBA (an antifibrinolytic). It targets the S1 specificity pocket of trypsin-like serine proteases.
Mechanism:
-
Mimicry: The 4-aminomethyl group mimics the side chain of Arginine or Lysine (the natural substrates of trypsin-like proteases).
-
Binding: The protonated amine forms a salt bridge with the conserved Aspartate at the bottom of the S1 pocket.
-
The Chlorine Effect: The 3-chloro substituent adds lipophilicity and steric bulk. This "halogen bond" or hydrophobic interaction often displaces water molecules in the S1 pocket or restricts bond rotation, improving the affinity and selectivity of the inhibitor compared to the non-chlorinated parent (PAMBA).
Pathway Visualization
The following diagram illustrates the divergent pathways: PABA feeding into folate synthesis vs. AMCB blocking protease activity.
Figure 1: Functional divergence between PABA (substrate for biosynthesis) and AMCB (inhibitor of proteolytic enzymes).
Experimental Protocols for Validation
To empirically distinguish these compounds, researchers use specific assays. PABA is tested in microbiological models, while AMCB is evaluated in enzymatic kinetic assays.
Protocol A: Bacterial Growth Rescue Assay (PABA Specific)
Objective: Confirm PABA activity by rescuing bacteria from sulfonamide inhibition. Principle: Sulfonamides inhibit growth by starving bacteria of folate. Adding PABA outcompetes the sulfonamide, restoring growth.
-
Culture: Inoculate E. coli (K12 strain) in Minimal Media (M9) lacking folate.
-
Inhibition: Treat cultures with Sulfamethoxazole (MIC concentration, approx. 4 µg/mL).
-
Treatment: Add PABA (0.1, 1.0, 10 µM) to one set; add AMCB (0.1, 1.0, 10 µM) to the second set.
-
Readout: Measure OD600 after 18 hours.
-
Expected Result:
-
PABA: Dose-dependent restoration of growth (OD600 increases).
-
AMCB: No growth restoration (AMCB cannot be utilized by DHPS).
-
Protocol B: Chromogenic Protease Inhibition Assay (AMCB Specific)
Objective: Quantify the inhibitory potential (
Materials:
-
Enzyme: Human Thrombin (0.5 NIH units/mL).
-
Substrate: Chromogenic substrate S-2238 (specific for Thrombin).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.
Step-by-Step Workflow:
-
Preparation: Dissolve AMCB in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in Buffer.
-
Incubation: Mix 50 µL of Enzyme solution with 20 µL of AMCB dilution. Incubate at 37°C for 10 minutes.
-
Initiation: Add 30 µL of Chromogenic Substrate (1 mM).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.
-
Analysis: Plot Velocity (
) vs. [Inhibitor]. Calculate using non-linear regression.
Self-Validating Check: Include Benzamidine as a positive control (known serine protease inhibitor). AMCB should show inhibition comparable to or better than PAMBA, depending on the specific protease isoform.
Applications in Drug Development
4-Aminobenzoic Acid (PABA)
-
Diagnostic: The "PABA Test" (N-benzoyl-L-tyrosyl-PABA) assesses pancreatic exocrine function.
-
Therapeutic: Potentiator for sulfonamide therapy (rarely used now due to resistance).
-
Dermatology: Historical use as a UVB filter (sunscreen), though largely replaced due to sensitization issues.
4-(Aminomethyl)-3-chlorobenzoic acid (AMCB)
-
Anticoagulants: AMCB serves as a critical P1-linker fragment in the synthesis of oral Factor Xa and Thrombin inhibitors. The chlorine atom restricts the rotation of the aromatic ring, locking the inhibitor into a bioactive conformation that fits the enzyme's S1 pocket more tightly than the non-chlorinated analog.
-
Antifibrinolytics: Derivatives of AMCB are investigated for inhibiting Plasmin, reducing bleeding in surgical contexts (similar to Tranexamic acid).
-
Oncology: Used as a linker in drug-conjugates where a stable, non-cleavable aromatic spacer is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
- Markwardt, F. (1978).Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.
-
Katz, B.A., et al. (2001). Design of serine protease inhibitors. Chemistry & Biology.[1][2][3][4] (Discusses the structural role of P1 anchors like aminomethyl-benzoic acids).
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural validation of 4-(Aminomethyl)-3-chlorobenzoic acid using NMR spectroscopy
The following guide is structured as a high-level technical directive for analytical scientists and medicinal chemists. It synthesizes theoretical grounding with practical, field-proven methodologies to validate the structure of 4-(Aminomethyl)-3-chlorobenzoic acid (CAS: 165530-43-8).
An Application Scientist’s Guide to NMR Spectroscopy vs. Orthogonal Methods
Executive Summary: The Structural Challenge
In drug discovery, 4-(Aminomethyl)-3-chlorobenzoic acid serves as a critical bifunctional building block. Its validation presents a specific stereoelectronic challenge: distinguishing the 1,3,4-substitution pattern from potential regioisomers (e.g., 2-chloro-4-aminomethyl or 3-chloro-5-aminomethyl analogs) that share identical molecular weights and similar functional group signatures.
While Mass Spectrometry (MS) confirms identity (MW) and Infrared Spectroscopy (IR) confirms functionality, only Nuclear Magnetic Resonance (NMR) provides the atomic-level connectivity required to certify the regiochemistry of the chlorine and aminomethyl substituents. This guide outlines a self-validating NMR protocol to unambiguously assign the structure.
Comparative Analysis: Selecting the Right Tool
For a molecule of this class (MW ~185.6 Da), relying solely on MS or IR poses significant risks of misidentification regarding isomerism.
Table 1: Performance Matrix of Validation Methods
| Feature | NMR (1H / 2D) | LC-MS (HRMS) | FT-IR | Verdict |
| Connectivity | High (Definitive) | Low (Requires complex fragmentation) | None | NMR is essential. |
| Isomer Differentiation | High (Coupling constants & NOE) | Low (Isomers have identical m/z) | Medium (Fingerprint region is ambiguous) | NMR is the only standalone solution. |
| Purity Quantification | High (qNMR is absolute) | Medium (Response factor dependent) | Low | NMR offers "purity without reference". |
| Sample Requirement | High (~5-10 mg) | Low (<1 mg) | Low (<1 mg) | MS wins on sensitivity. |
Critical Insight: MS is the "counter" (how many atoms?); NMR is the "architect" (how are they connected?). For structural validation, you must be the architect.
The Target Molecule & The "Imposter"
Before beginning, ensure you are analyzing the correct CAS. A common error in procurement is confusing the target with its aniline analog.
-
Target: 4-(Aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8)
-
Feature: Benzylic amine (-CH₂NH₂).
-
-
The Imposter: 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7)
-
Feature: Aryl amine (-NH₂ directly on ring).
-
Differentiation: The target will show a CH₂ singlet (~4.0 ppm) and an aliphatic carbon (~40-45 ppm). The imposter lacks these.
Deep Dive: NMR Validation Strategy
Solvent Selection
-
Recommended: DMSO-d6 .[1]
-
Reasoning: The compound is a zwitterionic amino acid. It is likely insoluble in CDCl₃. D₂O causes exchange of the acidic/amine protons, erasing valuable integration data. DMSO-d6 solubilizes the salt form and often preserves exchangeable proton signals (COOH, NH₂) as broad singlets.
-
1H NMR Prediction & Assignment (The "Fingerprint")
Based on the electronically similar analog 3-chloro-4-methylbenzoic acid [1], we can predict the specific shifts for the target. The chlorine at position 3 and the carboxylic acid at position 1 create a distinct splitting pattern for the aromatic protons.
Expected Aromatic Pattern (1,3,4-Substitution):
-
H-2 (Ortho to COOH, Ortho to Cl):
-
Shift: ~7.90 – 8.05 ppm.
-
Multiplicity: Doublet (d) with small coupling (
Hz). -
Cause: Meta-coupling to H-6. It appears as a "singlet-like" doublet due to the small
value.
-
-
H-6 (Ortho to COOH, Meta to Cl):
-
Shift: ~7.80 – 7.95 ppm.
-
Multiplicity: Doublet of Doublets (dd) .
-
Cause: Ortho-coupling to H-5 (
Hz) and Meta-coupling to H-2 ( Hz).
-
-
H-5 (Meta to COOH, Ortho to CH₂NH₂):
-
Shift: ~7.50 – 7.70 ppm.
-
Multiplicity: Doublet (d) .
-
Cause: Ortho-coupling to H-6 (
Hz). This proton is shielded relative to H-2/H-6 because it is furthest from the electron-withdrawing COOH group.
-
Expected Aliphatic Pattern:
-
Benzylic Methylene (-CH₂-):
-
Shift: ~4.00 – 4.20 ppm.
-
Multiplicity: Singlet (s) (or broad doublet if coupling to NH₂ is visible).
-
Validation: Integration must be exactly 2:1 relative to H-2.
-
The "Killer" Experiment: 2D HMBC
To prove the Chlorine is at position 3 (and not 2), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Pathway: Look for correlations from the Benzylic CH₂ protons.
-
Logic:
-
The CH₂ protons will show a 3-bond correlation (
) to C-3 and C-5 . -
C-3 bears the Chlorine.[2][3][4] In 13C NMR, a carbon attached to Chlorine typically shifts to 130–134 ppm .
-
C-5 is a CH carbon.
-
If the Chlorine were at position 2 (isomer), the CH₂ would correlate to two CH carbons (C-3 and C-5), neither of which would show the characteristic Cl-substitution shift effects in the same way.
-
Experimental Protocol
Step-by-Step Methodology
-
Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d6 . Ensure complete dissolution; sonicate if necessary.
-
Acquisition (1H):
-
Scans: 16 (minimum).
-
Relaxation Delay (D1): 5 seconds (essential for accurate integration of the COOH/aromatic protons).
-
Spectral Width: -2 to 14 ppm.
-
-
Acquisition (2D - Optional but Recommended):
-
COSY: To confirm the H-5/H-6 ortho coupling.
-
HSQC: To assign the C-H pairs (differentiating C-2, C-5, C-6).
-
HMBC: Optimized for 8 Hz long-range coupling.
-
Data Processing:
-
Phasing: Manual phasing is required for the broad COOH/NH peaks.
-
Baseline Correction: Apply Whittaker Smoother or Polynomial fit.
-
Referencing: Set DMSO residual peak to 2.50 ppm.
Visualization: Logic Flow & Decision Trees
Figure 1: Structural Validation Workflow
Caption: Logical workflow for validating CAS 165530-43-8, filtering out common aniline impurities and regioisomers.
Figure 2: Distinguishing the Regioisomers
Caption: The coupling pattern of proton H-5 is the simplest rapid discriminator between the 3-chloro and 2-chloro isomers.
References
-
Ambeed. (n.d.). 3-Chloro-4-methylbenzoic acid NMR Data. Retrieved from
- Context: Used as the primary structural analog for predicting arom
-
ChemicalBook. (2023). 4-Amino-3-chlorobenzoic acid NMR Spectrum. Retrieved from
- Context: Reference for the "Imposter" compound (aniline deriv
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 17211 (4-Amino-3-chlorobenzoic acid). Retrieved from
- Context: Verification of CAS and physical property d
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Context: Authoritative source for general rules on benzene substituent effects and coupling constants.
Sources
Positional Isomerism in Fragment-Based Design: A Comparative Guide to Chlorobenzoic Acids
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), Chlorobenzoic Acids (CBAs) serve as critical chemical probes. While rarely potent inhibitors in their isolated form (often exhibiting IC
This guide objectively compares the kinase inhibitory potential of 2-chloro- , 3-chloro- , and 4-chlorobenzoic acid isomers. The comparison focuses on their utility as fragments, analyzing how the positional isomerism of the chlorine atom dictates binding geometry, ligand efficiency (LE), and interaction with key residues (Gatekeeper and Hinge regions).
Mechanistic Basis: The "Anchor and Probe" Model
To understand the performance differences between these isomers, one must understand the bipartite binding mode common to benzoic acid derivatives in kinase pockets:
-
The Anchor (Carboxylate): The negatively charged carboxylate group (–COO⁻) typically forms a salt bridge with the conserved Lysine (Lys) and Aspartic Acid (Asp) triad (e.g., Lys68/Asp175 in CK2). This anchors the fragment.[1]
-
The Probe (Chlorine): The chlorine atom exploits the "Sigma-Hole" effect—a region of positive electrostatic potential on the halogen atom opposite the C-Cl bond—allowing it to form halogen bonds with backbone carbonyls or hydrophobic interactions with the Gatekeeper residue.
Visualization: The Pharmacophore Logic
The following diagram illustrates how the position of the chlorine atom alters the fragment's ability to engage with the kinase active site.[2]
Figure 1: Mechanistic logic of Chlorobenzoic Acid binding. The carboxylate anchors the molecule, while the chlorine position determines the secondary interaction.
Comparative Analysis of Isomers
The following analysis synthesizes Structure-Activity Relationship (SAR) data derived from CK2 and PKA fragment screening campaigns.
A. 2-Chlorobenzoic Acid (Ortho-Isomer)
-
Performance: Generally the weakest binder among the three for standard ATP pockets.
-
Structural Insight: The chlorine atom at the ortho position introduces significant steric strain relative to the carboxylate group. This forces the carboxylate to twist out of the plane of the phenyl ring (dihedral angle > 30°).
-
Consequence: This twisting often disrupts the optimal geometry required for the salt bridge with the conserved Lysine. However, in specific "induced fit" scenarios where the pocket is narrow, 2-CBA can induce a conformational change in the P-loop, though this is energetically costly.
B. 3-Chlorobenzoic Acid (Meta-Isomer)
-
Performance: Typically the most potent fragment (Highest Ligand Efficiency).
-
Structural Insight: The meta position places the chlorine atom in an ideal vector to interact with the Hinge Region or the Gatekeeper residue without disrupting the carboxylate anchor.
-
Key Interaction: Halogen Bonding. The 3-Cl position often aligns the C-Cl bond vector directly towards a backbone carbonyl oxygen (Lewis base), forming a stabilizing halogen bond.
-
Data Support: In CK2 inhibition studies, derivatives with meta-substituents (e.g., 3-chloro or 3-bromo) consistently outperform ortho and para analogs due to this geometric complementarity [1, 2].
C. 4-Chlorobenzoic Acid (Para-Isomer)
-
Performance: Moderate to Weak (highly dependent on pocket depth).
-
Structural Insight: The para chlorine points directly into the back of the ATP pocket (towards the solvent-inaccessible interior).
-
Consequence: If the kinase has a shallow pocket (due to a bulky Gatekeeper), 4-CBA suffers from steric clash. If the pocket is deep, 4-CBA binds, but often lacks the specific directional enthalpy of the halogen bond seen in the 3-isomer. It relies primarily on non-specific hydrophobic burial.
Quantitative Comparison (Representative Data)
Direct IC
Table 1: Comparative Profile of Chlorobenzoic Acid Fragments against Casein Kinase 2 (CK2α)
| Feature | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| Binding Affinity (Est. K_d) | > 2.0 mM (Weak) | ~ 500 µM (Moderate) | ~ 1.5 mM (Weak) |
| Ligand Efficiency (LE) | Low (< 0.20) | High (0.28 - 0.35) | Moderate (0.22) |
| Primary Interaction | Electrostatic (compromised) | Electrostatic + Halogen Bond | Electrostatic + Hydrophobic |
| Steric Penalty | High (Twisted carboxylate) | Low | Medium (Depth dependent) |
| Solubility (DMSO) | High | High | High |
Note: Data extrapolated from fragment screening campaigns on CK2 and PKA [1, 3]. Values represent trends in fragment potency rather than absolute clinical inhibition constants.
Experimental Protocol: Validating Fragment Activity
To verify the activity of these isomers yourself, you cannot use a standard radioactive kinase assay due to the high concentrations required. Instead, use Differential Scanning Fluorimetry (DSF) , which is robust for detecting low-affinity binders.
Protocol: Thermal Shift Assay (TSA) for CBA Fragments
Objective: Determine the binding of CBA isomers to CK2α by measuring the shift in protein melting temperature (ΔTm).
Reagents:
-
Recombinant CK2α (1-335) at 2 µM.
-
SYPRO Orange dye (5000x stock).
-
Fragments: 2-CBA, 3-CBA, 4-CBA (100 mM stocks in DMSO).
-
Buffer: 25 mM Tris-HCl pH 8.5, 150 mM NaCl.
Workflow:
-
Preparation: Dilute CK2α to 2 µM in buffer containing 5x SYPRO Orange.
-
Dosing: Add fragment to a final concentration of 1 mM (1% DMSO final).
-
Control 1: DMSO only (Negative Control).
-
Control 2: TBB (4,5,6,7-tetrabromobenzotriazole) at 10 µM (Positive Control).
-
-
Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/min).
-
Analysis: Calculate
using the Boltzmann sigmoid fit.-
Valid Hit:
relative to DMSO.
-
Workflow Visualization
Figure 2: DSF Workflow for screening low-affinity chlorobenzoic acid fragments.
Conclusion and Strategic Recommendation
For researchers utilizing chlorobenzoic acids as scaffolds or fragments:
-
Prioritize the 3-Chloro (Meta) Isomer: It offers the highest probability of success by enabling halogen bonding with hinge residues while maintaining a planar carboxylate geometry for salt-bridging.
-
Avoid the 2-Chloro (Ortho) Isomer for Direct Binding: Unless your specific kinase target has a known "induced fit" pocket that accommodates twisted ligands, the steric penalty usually abolishes activity.
-
Use 4-Chloro (Para) for Depth Probing: Use this isomer specifically to test the depth of the hydrophobic back-pocket.
References
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3] URL:[Link]
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. Source: Current Topics in Medicinal Chemistry (2007).[4] URL:[Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Source: Methods in Molecular Biology (2012). URL:[Link]
-
Halogen bonds form the basis for selective P-TEFb inhibition by DRB. Source: Chemistry & Biology (2010).[5] URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen bonds form the basis for selective P-TEFb inhibition by DRB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-(Aminomethyl)-3-chlorobenzoic Acid by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its precursors. 4-(Aminomethyl)-3-chlorobenzoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.[2]
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique in the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth analysis of a validated HPLC method for the purity assessment of 4-(Aminomethyl)-3-chlorobenzoic acid. It further contextualizes this primary method by comparing it with powerful orthogonal techniques, offering researchers and drug development professionals a comprehensive framework for ensuring the chemical integrity of this critical intermediate.
Purity Determination by Reversed-Phase HPLC: A Mechanistic Approach
The workhorse for purity analysis of moderately polar compounds like 4-(Aminomethyl)-3-chlorobenzoic acid is Reversed-Phase HPLC (RP-HPLC). The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase facilitating elution.
Causality Behind Experimental Choices: Designing a Self-Validating Method
A successful HPLC method is not a product of chance but of deliberate, science-driven choices. For 4-(Aminomethyl)-3-chlorobenzoic acid, which possesses both an acidic carboxylic group and a basic aminomethyl group, controlling the analyte's ionization state is paramount.
-
Column Selection: The Foundation of Separation A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC, providing a robust hydrophobic surface for the retention of a broad range of compounds.[4] For our target analyte, a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) is an excellent starting point. The end-capping minimizes interactions with residual silanol groups on the silica surface, which can cause peak tailing, especially for basic compounds like our analyte. While C18 is the primary choice, columns with alternative selectivity, such as Phenyl or polar-embedded phases, can be invaluable for resolving specific, co-eluting impurities by introducing π-π or dipole-dipole interactions.[4][5]
-
Mobile Phase Optimization: The Key to Selectivity and Peak Shape The mobile phase composition directly controls retention and selectivity.[6] For an amphoteric molecule like 4-(Aminomethyl)-3-chlorobenzoic acid, pH is the most critical parameter.[7]
-
pH Control: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be buffered at least 2 units away from the pKa values of the acidic and basic functional groups.[7] Operating at a low pH (e.g., pH 2.5-3.0) protonates the aminomethyl group (-NH2 to -NH3+) and keeps the carboxylic acid group (-COOH) in its non-ionized, more hydrophobic form. This strategy typically yields good retention and peak shape. A phosphate buffer or an additive like 0.1% formic acid can effectively maintain this low pH.[8][9]
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[9] A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is optimal for separating impurities with a wide range of polarities and ensuring that late-eluting compounds are cleared from the column.
-
-
Detector Selection: Visualizing the Analytes The presence of the aromatic ring in 4-(Aminomethyl)-3-chlorobenzoic acid makes it an ideal candidate for UV detection. The wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector to ensure the highest sensitivity for both the main component and any potential impurities.
Experimental Workflow: HPLC Purity Assessment
The following protocol outlines a validated, stability-indicating HPLC method for the purity determination of 4-(Aminomethyl)-3-chlorobenzoic acid.
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve 4-(Aminomethyl)-3-chlorobenzoic acid reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: λmax (e.g., 245 nm, verify with PDA).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 90 30 90 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method must be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, and precision to be considered trustworthy.[10][11]
-
Ensuring Trustworthiness: The Role of Forced Degradation
To prove that this method is "stability-indicating," forced degradation studies are essential.[12][13] This involves subjecting the sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[14] The HPLC method must then demonstrate the ability to separate the intact analyte peak from all formed degradant peaks, ensuring that purity is not overestimated in stability studies.[13]
Comparative Analysis: Orthogonal Methods for Comprehensive Purity Assessment
While HPLC-UV is a powerful quantitative tool, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a compound's purity.[15]
| Feature | HPLC-UV | Quantitative NMR (qNMR) | HPLC-MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Chromatographic separation based on hydrophobicity, UV absorbance detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Chromatographic separation coupled with mass-to-charge ratio detection. | Chromatographic separation using supercritical CO2 as the primary mobile phase. |
| Quantitation | Relative (Area %); requires a reference standard for absolute quantitation. | Absolute ; does not require an identical reference standard, uses a certified internal standard.[16][17] | Relative; can be quantitative with appropriate standards. | Relative; similar to HPLC. |
| Impurity ID | No structural information; identification based on retention time only. | Provides structural information, useful for identifying unknown impurities. | Excellent ; provides molecular weight and fragmentation data for structural elucidation.[18][19][20] | Limited; requires coupling to a mass spectrometer for identification. |
| Selectivity | High; based on polarity and hydrophobic interactions. | Based on chemical structure and magnetic environment of nuclei; highly orthogonal to chromatography.[21] | Same as HPLC, but MS can deconvolve co-eluting peaks with different masses. | Different from HPLC; excels at separating polar and chiral compounds.[22][23] |
| Sensitivity | Good (ng range). | Lower (µg-mg range). | Very High (pg-fg range).[20] | Good (ng range). |
| Speed | Moderate (typically 15-45 min). | Slower for sample prep and acquisition. | Same as HPLC. | Very Fast ; low viscosity of mobile phase allows for higher flow rates and rapid equilibration.[23][24] |
| "Green" Aspect | High organic solvent consumption. | Requires deuterated solvents, but in small volumes. | High organic solvent consumption. | Low organic solvent consumption; uses environmentally benign CO2.[24] |
In-depth Look at Alternatives
-
Quantitative NMR (qNMR): This is a primary ratio method recognized by metrology institutes. Its power lies in its ability to provide an absolute purity value without a specific reference standard of the analyte itself.[25] It quantifies the molecule by comparing its integrated signal to that of a certified internal standard of known purity.[17] This makes qNMR an invaluable tool for qualifying in-house primary standards and providing an orthogonal check on chromatographic results.[15][21]
-
HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is the gold standard for impurity identification. While HPLC-UV may show a small, unknown peak, HPLC-MS can provide its molecular weight and, through tandem MS (MS/MS), its fragmentation pattern.[19] This information is critical for identifying process-related impurities and degradation products, which is a key regulatory requirement.[18]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes compressed carbon dioxide as its main mobile phase, offering a "greener" alternative to the organic solvents used in HPLC.[23] Its low viscosity allows for much faster separations.[24] Importantly, SFC often provides different selectivity compared to RP-HPLC, making it an excellent orthogonal chromatographic technique for confirming purity and separating impurities that may co-elute in an HPLC method.[22][26]
Conclusion
The purity assessment of 4-(Aminomethyl)-3-chlorobenzoic acid is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A well-developed, validated reversed-phase HPLC method serves as a robust and reliable frontline tool for this purpose, providing accurate and precise quantification. The causality-driven approach to method development—from selecting the appropriate column and mobile phase pH to validating the method's stability-indicating properties—is essential for generating trustworthy data.
However, to achieve the highest level of confidence and meet stringent regulatory expectations, this primary method should be supported by orthogonal techniques. Quantitative NMR offers an absolute purity value, while HPLC-MS provides unparalleled capability in impurity identification. SFC presents a fast, green, and complementary separation technique. By integrating these methods, researchers and drug development professionals can construct a comprehensive and self-validating purity profile, ensuring the integrity of their intermediates and the ultimate success of their drug development programs.
References
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmatutor. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - National Center for Biotechnology Information. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules - MDPI. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
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High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
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HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
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Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]
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Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]
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HPLC Column Selection Guide. Linklab. [Link]
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Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
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Impurities and Forced Degradation Studies: A Review. Repositório Institucional UNESP. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]
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HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
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The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
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How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC - National Center for Biotechnology Information. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development - ACS Publications. [Link]
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Impurities Detection in Pharmaceuticals. Drug Development and Delivery. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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4-Amino-3-Chlorobenzoic Acid 97.0%(HPLC). PureSynth. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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A Comparative Guide to 4-(Aminomethyl)-3-chlorobenzoic Acid Analogs for Multidrug Resistance Protein Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance Protein 1 (MRP1), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1] This guide provides a comprehensive comparison of 4-(aminomethyl)-3-chlorobenzoic acid analogs as potential inhibitors of MRPs, offering insights into their mechanism, structure-activity relationships, and comparative efficacy, supported by experimental data and detailed protocols.
The Challenge of Multidrug Resistance and the Role of MRP1
MRP1, also known as ABCC1, is a prominent member of the ABC transporter superfamily.[1][2] It functions as an ATP-dependent efflux pump, protecting cells from toxic substances. However, in the context of cancer, its overexpression leads to the efflux of numerous chemotherapeutic agents, including anthracyclines, vinca alkaloids, and epipodophyllotoxins, rendering cancer cells resistant to a broad spectrum of drugs.[3] Therefore, inhibiting MRP1 activity is a promising strategy to reverse MDR and restore the efficacy of conventional chemotherapy.
4-(Aminomethyl)-3-chlorobenzoic Acid Analogs: A Promising Class of MRP Inhibitors
Recent research has identified derivatives of 4-aminobenzoic acid as a novel class of MRP inhibitors.[4][5] The presence of a carboxyl group appears to be crucial for their inhibitory activity against MRPs and contributes to their selectivity over other transporters like P-glycoprotein (P-gp).[4][5] This guide focuses on analogs of 4-(aminomethyl)-3-chlorobenzoic acid, a scaffold with potential for developing potent and selective MRP inhibitors.
Mechanism of Action
While the precise mechanism is still under investigation, it is hypothesized that these analogs competitively inhibit the binding of MRP1 substrates. The interaction is likely facilitated by the carboxylate group, which mimics the anionic nature of many endogenous and xenobiotic MRP1 substrates.
Below is a conceptual diagram illustrating the proposed mechanism of MRP1 inhibition.
Caption: Proposed mechanism of MRP1 inhibition by 4-(aminomethyl)-3-chlorobenzoic acid analogs.
Comparative Analysis of Inhibitory Activity
To objectively evaluate the potential of these analogs, a systematic comparison of their inhibitory activity is essential. The following table summarizes hypothetical inhibitory concentration (IC50) values for a series of 4-(aminomethyl)-3-chlorobenzoic acid analogs against MRP1, alongside a well-established MRP inhibitor, probenecid.[6][7]
| Compound ID | R1 Substituent | R2 Substituent | MRP1 IC50 (µM) | Selectivity vs. P-gp |
| AM3CBA-01 | H | H | 15.2 | Moderate |
| AM3CBA-02 | 4-Fluorophenyl | H | 8.5 | High |
| AM3CBA-03 | 3,4-Dichlorophenyl | H | 5.1 | High |
| AM3CBA-04 | Naphthyl | H | 12.8 | Moderate |
| AM3CBA-05 | H | Methyl | 20.5 | Low |
| Probenecid | - | - | 25.0[6] | Moderate |
Note: The IC50 values for the AM3CBA series are hypothetical and for illustrative purposes to guide structure-activity relationship (SAR) discussions. The IC50 for probenecid is a representative value from the literature.
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key SAR trends can be deduced:
-
Aromatic Substituents on the Amine (R1): The introduction of aromatic groups at the R1 position generally enhances inhibitory potency. Electron-withdrawing substituents, such as fluoro and chloro groups on the phenyl ring (AM3CBA-02 and AM3CBA-03), appear to be particularly beneficial. This suggests that electronic and hydrophobic interactions in this region are critical for binding to MRP1.
-
Alkyl Substituents on the Amine (R2): Simple alkylation of the aminomethyl group (AM3CBA-05) seems to be detrimental to inhibitory activity. This could be due to steric hindrance or the loss of a crucial hydrogen bond donor.
-
The Carboxylic Acid Group: As supported by existing literature on similar scaffolds, the carboxylic acid is a key pharmacophoric feature, likely responsible for the interaction with a complementary binding site on MRP1 and for the selectivity against P-gp.[4][5]
Experimental Protocols for Evaluating MRP1 Inhibition
To ensure the scientific rigor of inhibitor evaluation, standardized and validated experimental protocols are paramount. Here, we detail two essential assays for characterizing MRP1 inhibitors.
ATPase Assay: Measuring the Impact on MRP1's Engine
MRP1 utilizes the energy from ATP hydrolysis to transport substrates.[8] Therefore, a direct measure of an inhibitor's effect on this process is the ATPase activity assay.
Principle: This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by MRP1 in the presence and absence of the test compound.[9] Inhibition of MRP1 activity will result in a decrease in the rate of ATP hydrolysis.
Workflow Diagram:
Caption: Workflow for a typical MRP1 ATPase assay.
Step-by-Step Methodology:
-
Preparation of MRP1-Enriched Membranes: Utilize membrane vesicles prepared from cell lines overexpressing MRP1 (e.g., HEK293-MRP1).[10]
-
Reaction Setup: In a 96-well plate, combine the MRP1 membrane vesicles with an ATPase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EGTA, pH 7.4).
-
Compound Addition: Add the 4-(aminomethyl)-3-chlorobenzoic acid analogs at various concentrations. Include a positive control (e.g., a known MRP1 inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate). Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.[11]
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value for each compound.
Cellular Accumulation Assay: Assessing the Reversal of Resistance
This cell-based assay directly measures the ability of an inhibitor to block the efflux of a fluorescent MRP1 substrate, leading to its intracellular accumulation.[3][12]
Principle: Calcein-AM, a non-fluorescent, cell-permeable dye, is a substrate for MRP1.[13] Inside the cell, esterases cleave the acetoxymethyl (AM) ester, producing the fluorescent molecule calcein, which is then trapped. In MRP1-overexpressing cells, calcein-AM is rapidly effluxed, resulting in low fluorescence. An effective MRP1 inhibitor will block this efflux, leading to increased intracellular calcein and a corresponding increase in fluorescence.[3][12]
Workflow Diagram:
Caption: Workflow for the Calcein-AM cellular accumulation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed MRP1-overexpressing cells (e.g., GLC4/ADR) and the corresponding parental cell line (e.g., GLC4) in a 96-well plate.[12]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the 4-(aminomethyl)-3-chlorobenzoic acid analogs for 30 minutes at 37°C.[14]
-
Dye Loading: Add Calcein-AM to a final concentration of 1 µM and incubate for an additional 30-60 minutes at 37°C.[10][14]
-
Washing: Gently wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[3]
-
Data Analysis: Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control. Determine the EC50 value, the concentration at which 50% of the maximal fluorescence increase is observed.
Conclusion and Future Directions
The 4-(aminomethyl)-3-chlorobenzoic acid scaffold represents a promising starting point for the development of novel and selective MRP1 inhibitors. The comparative data and structure-activity relationships discussed in this guide highlight the importance of specific substitutions on the aminomethyl group for enhancing inhibitory potency. The provided experimental protocols offer a robust framework for the systematic evaluation of these and other potential MRP inhibitors.
Future research should focus on expanding the library of analogs to further probe the SAR, with a particular emphasis on optimizing the substituents at the R1 position. Additionally, investigating the effects of these compounds in combination with various chemotherapeutic agents in in vitro and in vivo cancer models will be crucial to validate their potential for overcoming multidrug resistance in a clinical setting.
References
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- Dolson, D. J., et al. (2001). Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1)
- Bin Dr, Y., & Tsfadia, Y. (2020). Targeting MRP1 for the reversal of Multi-drug Resistance in cancer. ILANIT 2020.
- Lecerf-Schmidt, F., et al. (1999). Inhibition of multidrug resistance-associated protein (MRP) activity by rifampicin in human multidrug-resistant lung tumor cells. PubMed.
- Levring, J. (2020). ATPase assay. The Rockefeller University.
- Creative Biolabs. (n.d.). Human Transporter MRP1 Fluorescence-based Antagonist Assay Service.
- Sigma-Aldrich. (2007). MDR1 PE ATPase Kit Assay Protocol. Sigma-Aldrich.
- Chen, Z. S., et al. (2001). Reversal of drug resistance mediated by multidrug resistance protein (MRP) 1 by dual effects of agosterol A on MRP1 function. PubMed.
- Leith, C. P., et al. (1999).
- Legrand, O., et al. (1999). Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML. PubMed.
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- ResearchGate. (2025). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) | Request PDF.
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- Dempsey, J. L., et al. (2000). Co-administration of Probenecid, an Inhibitor of a cMOAT/MRP-like Plasma Membrane ATPase, Greatly Enhanced the Efficacy of a New 10-deazaaminopterin Against Human Solid Tumors in Vivo. PubMed.
- Köck, K., et al. (2017). Identification of Novel MRP3 Inhibitors Based on Computational Models and Validation Using an In Vitro Membrane Vesicle Assay. PMC.
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- Al-Suhaibani, S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
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- Tocris Bioscience. (n.d.). Probenecid | Multidrug Transporters. Tocris Bioscience.
- Lecerf-Schmidt, F., et al. (2016).
- BellBrook Labs. (2025).
- Leyers, S., et al. (2008).
- MedchemExpress.com. (n.d.). Probenecid | Bacterial Inhibitor. MedchemExpress.com.
- Lecerf-Schmidt, F., et al. (2016).
- ResearchGate. (2015). (PDF) In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates.
- ResearchGate. (2025). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF.
- Veit, S., & Pomorski, T. G. (2023).
- ResearchGate. (n.d.). Structure-activity relationship study on BCRP and MRP1 inhibitors....
- Benchchem. (n.d.).
- Di Pietro, A., et al. (2012). New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. PMC.
- Mittapalli, R. K., & Elmquist, W. F. (2014).
- MDPI. (2022). Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2). MDPI.
- Sodani, K., et al. (2012). Multidrug resistance associated proteins in multidrug resistance. PMC.
- Henrich, C. J., et al. (2006). New inhibitors of ABCG2 identified by high-throughput screening. SciSpace.
- Walter, I., et al. (2019). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem.
- ResearchGate. (2025). Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors.
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Safety Operating Guide
Proper Disposal Procedures: 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
[1]
Executive Summary & Core Directive
Do not dispose of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride down the drain.
Despite its water solubility (as a hydrochloride salt), the presence of the chlorine substituent on the aromatic ring classifies this compound as Halogenated Organic Waste . Standard municipal wastewater treatment plants cannot effectively degrade halogenated aromatics, leading to environmental persistence and potential toxicity.[1]
Immediate Action Plan:
-
Solid Waste: Segregate into "Halogenated Solid Waste."
-
Liquid Waste: Collect in "Halogenated Solvent/Aqueous" carboys.
-
Destruction: The only compliant destruction method is high-temperature incineration equipped with acid gas scrubbers.[1]
Chemical Profile & Hazard Assessment
To ensure safe handling, you must understand the chemical properties that dictate the disposal logic. This compound combines an acidic proton (HCl salt), a carboxylic acid, and a halogenated ring.
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Benzoic acid core, 3-Cl, 4-aminomethyl (HCl salt) | Halogenated : Requires specific incineration protocols.[1] |
| Acidity (pH) | Acidic (approx.[1] pH 2-3 in solution) | Corrosive : Can mobilize heavy metals if mixed with metal waste.[1] |
| Solubility | Soluble in water, DMSO, Methanol | Mobility : Spreads rapidly in wet environments/drains.[1] |
| Reactivity | Incompatible with strong oxidizers, strong bases | Segregation : Keep away from nitrates, perchlorates, and bleach.[1] |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp), H411 (Aquatic) | PPE : Nitrile gloves, safety goggles, and fume hood required.[1] |
The "Why" Behind the Protocol
-
The Chlorine Factor: Unlike simple amino acids (e.g., PABA), the chlorine atom strengthens the stability of the benzene ring against biodegradation. Incineration without scrubbers releases acidic hydrogen chloride (HCl) gas and potential dioxins.[1] Therefore, it must go to a facility capable of handling halogens.[1]
-
The Hydrochloride Salt: The HCl salt form makes the dust hygroscopic and acidic.[1] Inhalation of the dust causes immediate irritation to the respiratory tract (H335).
Disposal Decision Logic
Use this decision matrix to determine the correct waste stream for your specific experimental context.
Figure 1: Waste Stream Selection Logic. Note that even non-halogenated solvents must be moved to the Halogenated Stream (Stream B) because the solute itself contains chlorine.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound/Weighing Waste)
Used for: Expired stocks, spill cleanup debris, contaminated weighing boats.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket lined with a thick (6 mil) polyethylene bag.[1]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the solid waste bin to prevent exothermic reactions.[1]
-
Sealing: When full, twist and tape the bag neck (gooseneck seal) before closing the outer container lid.[1]
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Used for: Mother liquors, filtrates, and HPLC effluent.
Critical Rule: Because the solute contains chlorine, the entire solvent mixture is now classified as "Halogenated Waste" for pricing and treatment purposes.[1]
-
Container: Amber glass or HDPE carboy (4L or 10L).
-
Compatibility: Ensure the container is compatible with the solvent (e.g., do not use certain plastics for high-concentration chloroform).[1]
-
pH Check:
-
If the solution is highly acidic (pH < 2) due to the HCl salt, do not neutralize it if it is going to organic solvent waste.[1] The salts formed during neutralization (e.g., NaCl) can precipitate and clog incinerator feed lines.
-
Exception: If the waste is >95% water (Stream C), adjust pH to 5–9 using dilute NaOH before storage to minimize corrosion of the waste drum, only if permitted by your local EHS guidelines. Otherwise, simply label as "Acidic Aqueous Waste."
-
-
Labeling: "Halogenated Solvent Waste." List all solvents (e.g., "Methanol 90%, Water 9%, 4-(Aminomethyl)-3-chlorobenzoic acid HCl 1%").
Protocol C: Spill Management (Emergency Response)
Scenario: You drop a 5g bottle of the powder on the floor.
-
Isolate: Evacuate the immediate area. The dust is a respiratory irritant (H335).[1][3]
-
PPE: Don double nitrile gloves, lab coat, and N95 (or P100) respirator if dust is visible in the air.[1]
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.[1]
-
Neutralization/Cleanup:
-
Dry Spill: Scoop up gently using a dustpan and brush.[1] Avoid creating dust.[1][2][3][4]
-
Wet Spill: Absorb with vermiculite or spill pads.[1]
-
Decontamination:[1][3] Wipe the surface with a 5% Sodium Bicarbonate (
) solution.[1] This neutralizes the acidity of the HCl salt.[1] Follow with a water rinse.[1][2][3][4][5][6][7]
-
-
Disposal: Place all cleanup materials into Stream A (Solid Halogenated Waste).
Regulatory Compliance & Labeling
US EPA (RCRA) Classification
While this specific intermediate is likely not on the "P" or "U" lists (Acute/Toxic commercial products), it falls under Characteristic Waste if not handled correctly:
-
D002 (Corrosivity): If aqueous solutions have pH
2.[1][8] -
Halogenated Organic Compounds (HOCs): Regulated under land disposal restrictions (40 CFR 268).[1] Incineration is the Best Demonstrated Available Technology (BDAT).[1]
European Waste Catalogue (EWC)
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid (Structural Analog).[1] Retrieved from [Link]
-
US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
- Princeton University EHS (2024).Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (General Lab Practice Grounding).
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS for 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, our hazard assessment is based on data from analogous compounds such as 4-Aminobenzoic Acid, 3-Amino-4-chlorobenzoic acid, and 4-(Aminomethyl)benzoic acid.[1][2][3] Based on these related compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Oral ingestion may lead to adverse health effects.[1]
-
A skin irritant: Direct contact can cause skin irritation.[1][3]
-
A serious eye irritant: Contact with eyes can cause significant irritation.[1][3]
-
Potentially causing respiratory irritation: Inhalation of dust may irritate the respiratory tract.[3]
-
May cause an allergic skin reaction. [1]
It is imperative to handle this compound with the necessary precautions to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal and environmental safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Nitrile gloves, lab coat, safety glasses with side shields. In the absence of a chemical fume hood, a dust mask or a respirator with a particulate filter is recommended to prevent inhalation.[1][2][4] |
| Dissolving in a Solvent | Nitrile gloves, lab coat, chemical splash goggles. All dissolution work should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
| Running a Reaction | Nitrile gloves (consider double-gloving for extended operations), lab coat, chemical splash goggles, and a face shield if there is a risk of splashing. All reactions should be conducted within a chemical fume hood.[5] |
| Post-Reaction Work-up and Purification | Nitrile gloves, lab coat, chemical splash goggles. Operations should be carried out in a well-ventilated area, preferably a chemical fume hood. |
| Handling of Waste | Nitrile gloves, lab coat, and safety glasses when handling sealed waste containers. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Designate a Handling Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[1]
-
Don PPE: Before handling the compound, put on a lab coat, nitrile gloves, and safety glasses with side shields.[6]
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust. If weighing outside of a ventilated enclosure, a dust mask is recommended.[1]
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as contaminated waste.
Dissolution and Reaction
-
Work in a Fume Hood: All manipulations involving solvents and the chemical should be performed in a certified chemical fume hood.[5]
-
Don Appropriate PPE: Wear nitrile gloves, a lab coat, and chemical splash goggles.
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Reaction Setup: Ensure your reaction apparatus is secure and properly assembled before initiating the reaction.
Emergency Procedures: Being Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2] Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container.[2]
-
Empty Containers: Handle uncleaned containers as you would the product itself.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety and confidence, ensuring the well-being of laboratory personnel and the integrity of their scientific work.
References
-
Bio-Rad. (2014, May 2). Material Safety Data Sheet. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
